O-Desmethyl quinidine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
4-[(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol |
InChI |
InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13+,18+,19-/m0/s1 |
InChIキー |
VJFMSYZSFUWQPZ-PRSFTHDCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
O-Desmethyl Quinidine: A Comprehensive Technical Guide
CAS Number: 70877-75-7
This technical guide provides an in-depth overview of O-Desmethyl quinidine (B1679956), a primary metabolite of the well-known antiarrhythmic drug, quinidine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and pharmacological profile.
Chemical and Physical Properties
O-Desmethyl quinidine, also known as cupreidine, is a cinchona alkaloid and an active metabolite of quinidine.[1][2] Its chemical structure is closely related to quinidine, differing by the absence of a methyl group on the quinoline (B57606) ring's oxygen atom.
Identification
| Property | Value | Source |
| CAS Number | 70877-75-7 | [2] |
| IUPAC Name | (S)-(6-hydroxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol | [3] |
| Synonyms | Cupreidine, 6'-Hydroxycinchonine, O-Demethylquinidine | [3] |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [2] |
| Molecular Weight | 310.39 g/mol | [2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that there are some discrepancies in the reported melting point values in the literature.
| Property | Value | Source |
| Appearance | Pale yellow to light yellow solid | [4] |
| Melting Point | 152 °C | [5] |
| 186-190 °C | [6] | |
| Boiling Point (Predicted) | 514.6 ± 45.0 °C | [6] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [6] |
| Solubility | DMSO (Slightly), Ethanol (Slightly), Methanol (B129727) (Slightly) | ChemBook |
| pKa (Predicted) | 8.82 ± 0.40 | ChemBook |
| Optical Rotation | +253.108° (c=0.01 g/mL in Ethanol) | [7] |
Experimental Protocols
Synthesis
While this compound is a natural metabolite, it can also be synthesized. One reported method involves the asymmetric synthesis from cinchonidine, followed by chromatographic separation of the enantiomers.[5] A common laboratory-scale approach for the preparation of this compound would involve the O-demethylation of its parent compound, quinidine.
General O-Demethylation Protocol (Illustrative):
This protocol is a general representation and would require optimization for this specific transformation.
References
- 1. Comparative pharmacokinetics of quinidine and its O-desmethyl metabolite in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 70877-75-7 | FD21314 | Biosynth [biosynth.com]
- 6. 70877-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
O-Desmethyl Quinidine: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl quinidine (B1679956) (ODMQ) is a primary and pharmacologically active metabolite of the renowned Class Ia antiarrhythmic agent, quinidine. This technical guide provides a comprehensive overview of the mechanism of action of ODMQ, focusing on its electrophysiological effects on cardiac tissue. Drawing from available in vitro research, this document details its impact on cardiac action potentials, particularly in comparison to its parent compound. This guide summarizes the limited quantitative data, outlines key experimental methodologies, and presents visual representations of the relevant physiological pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Quinidine, a stalwart in the management of cardiac arrhythmias, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, O-Desmethyl quinidine (ODMQ) has been identified as a significant and active contributor to the overall pharmacological profile of quinidine therapy. Understanding the specific mechanism of action of ODMQ is crucial for a complete appreciation of quinidine's therapeutic and proarrhythmic effects. This guide synthesizes the current knowledge of ODMQ's electrophysiological properties.
Core Mechanism of Action: Electrophysiological Effects
The primary mechanism of action of this compound, much like its parent compound, lies in its ability to modulate the electrical activity of cardiac myocytes. The most definitive study to date on the direct electrophysiological effects of ODMQ was conducted by Thompson et al. (1987) on canine Purkinje fibers.[1]
Effects on the Cardiac Action Potential
ODMQ exerts a significant influence on the morphology of the cardiac action potential, primarily characterized by a prolongation of the repolarization phase.[1]
-
Depression of the Maximum Upstroke Velocity (Vmax): Similar to quinidine, ODMQ causes a depression of the Vmax of the action potential's phase 0.[1] This effect is indicative of a blockade of the fast inward sodium current (INa). The Vmax depression by ODMQ is frequency-dependent, becoming more pronounced at faster stimulation rates.[1]
-
Prolongation of Action Potential Duration (APD): ODMQ is one of the most potent metabolites of quinidine in prolonging the action potential duration, particularly the time to 90% repolarization (APD90).[1] This effect is most prominent at longer basic cycle lengths (slower heart rates).[1] The prolongation of APD is a hallmark of Class Ia antiarrhythmic drugs and is primarily attributed to the blockade of outward potassium currents.
-
Induction of Early Afterdepolarizations (EADs): The significant prolongation of the action potential by ODMQ can lead to the development of early afterdepolarizations (EADs), particularly at slow stimulation rates.[1] EADs are abnormal depolarizations that occur during phase 2 or phase 3 of the action potential and are a known trigger for ventricular tachyarrhythmias, including Torsades de Pointes.
Molecular Targets: Ion Channel Interactions
While direct quantitative data on the interaction of this compound with specific cardiac ion channels is limited, its electrophysiological effects strongly suggest a profile similar to that of quinidine, which includes interactions with multiple ion channels.
Sodium Channel (INa) Blockade
The observed depression of Vmax by ODMQ points to a blockade of the fast inward sodium current (INa).[1] This action contributes to the slowing of conduction velocity in the heart.
Potassium Channel (IK) Blockade
The pronounced prolongation of the APD strongly implicates the blockade of one or more potassium currents by ODMQ.[1] Based on the known actions of quinidine, it is highly probable that ODMQ interacts with:
-
The Rapid Delayed Rectifier Potassium Current (IKr): Encoded by the hERG gene, this is a key target for many QT-prolonging drugs.
-
The Slow Delayed Rectifier Potassium Current (IKs): Another important repolarizing current.
-
The Transient Outward Potassium Current (Ito): Contributes to the early phase of repolarization.
-
The Inward Rectifier Potassium Current (IK1): Important for maintaining the resting membrane potential.
The blockade of these repolarizing currents by ODMQ is the likely underlying mechanism for the observed APD prolongation and the propensity to induce EADs.
Quantitative Data Summary
Quantitative data specifically for this compound's interaction with cardiac ion channels is not extensively available in the public domain. The primary available data comes from comparative studies with quinidine.
Table 1: Comparative Electrophysiological Effects of this compound and Quinidine on Canine Purkinje Fibers
| Parameter | This compound (10 µM) | Quinidine (10 µM) | Reference |
| Vmax Depression | Statistically significant at BCL = 300 msec | Statistically significant at BCL = 300 msec | [1] |
| APD90 Prolongation | Significant prolongation, greatest at long BCL (4000 msec) | Significant prolongation, greatest at long BCL (4000 msec) | [1] |
| Early Afterdepolarizations | Observed at long BCL | Observed at long BCL | [1] |
BCL: Basic Cycle Length
Experimental Protocols
The foundational understanding of this compound's electrophysiological effects comes from in vitro studies on isolated cardiac preparations.
In Vitro Electrophysiology on Canine Purkinje Fibers (Thompson et al., 1987)
-
Objective: To compare the effects of quinidine and its major metabolites on cardiac transmembrane action potentials.
-
Preparation: Free-running Purkinje fibers were dissected from the hearts of adult mongrel dogs.
-
Methodology: Standard microelectrode techniques were employed to record transmembrane action potentials. Fibers were superfused with Tyrode's solution and stimulated at various basic cycle lengths (BCLs) ranging from 300 to 8000 msec.
-
Drug Application: this compound (10 µM) was superfused for one hour to reach a steady-state effect.
-
Data Acquisition: Action potential parameters, including Vmax and APD90, were measured at baseline and after drug superfusion.
-
Workflow Diagram:
Caption: Experimental workflow for in vitro electrophysiology of ODMQ.
Signaling Pathways and Logical Relationships
The arrhythmogenic potential of this compound is a direct consequence of its effects on the cardiac action potential. The logical relationship leading from ion channel blockade to the potential for arrhythmias is illustrated below.
Caption: Signaling pathway from ODMQ action to arrhythmogenesis.
Conclusion
This compound is a pharmacologically active metabolite of quinidine that significantly contributes to the electrophysiological effects observed during therapy. Its primary mechanism of action involves the blockade of both sodium and potassium channels, leading to a depression of Vmax and a pronounced prolongation of the cardiac action potential. This latter effect, while contributing to its antiarrhythmic properties, also carries the inherent risk of inducing early afterdepolarizations and subsequent ventricular arrhythmias. Further research is warranted to elucidate the specific affinity of ODMQ for various cardiac ion channels to provide a more precise quantitative understanding of its mechanism of action and to better predict its therapeutic and toxic potential.
References
The Biological Activity of Quinidine Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine (B1679956), a class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades.[1][2] Its therapeutic and toxic effects are not solely attributable to the parent drug but are significantly influenced by its various metabolites.[3][4] This technical guide provides an in-depth analysis of the biological activity of quinidine's principal metabolites, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. We will delve into their pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate their effects, presenting quantitative data in a clear, comparative format and illustrating key pathways and processes.
Metabolism of Quinidine
Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor to its biotransformation.[2][5][6] This process leads to the formation of several metabolites, many of which possess their own pharmacological activity.[3] The primary metabolic pathways include hydroxylation, N-oxidation, and O-demethylation. The most clinically relevant metabolites, due to their plasma concentrations and biological activity, are 3-hydroxyquinidine (B22111), quinidine-N-oxide, 2'-oxoquinidinone, and O-desmethylquinidine.[7][8]
Quantitative Analysis of Biological Activity
The following tables summarize the key quantitative data on the pharmacokinetics and pharmacodynamics of quinidine and its major metabolites. This data is crucial for understanding the contribution of each metabolite to the overall clinical effect of quinidine.
Table 1: Pharmacokinetic Parameters of Quinidine and its Metabolites
| Compound | Volume of Distribution (Vd) | Clearance (Cl) | Elimination Half-life (t½) | Formation Rate Constant (kmf) |
| Quinidine | 2.0-3.5 L/kg[3] | 2.5-5.0 mL/min/kg[3] | 5-12 hours[3] | - |
| 3-Hydroxyquinidine | 0.99 ± 0.47 L/kg[9] | - | ~12 hours[2] | 0.0012 ± 0.0005 min⁻¹[9] |
| Quinidine-N-oxide | 0.068 ± 0.020 L/kg[9] | 0.065 ± 0.012 L/min (in dogs)[10] | 316 ± 69 min (in dogs)[10] | 0.00012 ± 0.00003 min⁻¹[9] |
| Quinidine 10,11-dihydrodiol | 0.43 ± 0.29 L/kg[9] | - | - | 0.0003 ± 0.0001 min⁻¹[9] |
Table 2: Plasma Concentrations of Quinidine Metabolites After Oral and Intravenous Administration
| Compound | Plasma Concentration (after 7-hr IV infusion of Quinidine)[9] | Plasma Trough Levels (after 12 oral doses of Quinidine Sulfate)[9] |
| Quinidine | 2.9 ± 0.3 mg/L | 2.89 ± 0.50 mg/L |
| 3-Hydroxyquinidine | 0.32 ± 0.06 mg/L | 0.83 ± 0.36 mg/L |
| Quinidine-N-oxide | 0.28 ± 0.03 mg/L | 0.40 ± 0.13 mg/L |
| Quinidine 10,11-dihydrodiol | 0.13 ± 0.04 mg/L | 0.38 ± 0.08 mg/L |
Table 3: Comparative Antiarrhythmic Potency and Electrophysiological Effects
| Compound | Relative Antiarrhythmic Potency (vs. Quinidine) | Effect on QTc Interval | Effect on Ventricular Effective Refractory Period (VERP) | Effect on Vmax (Maximum Phase 0 Upstroke Slope) |
| Quinidine | 100% | Prolongation[11][12] | - | Depression[8] |
| 3-Hydroxyquinidine | ~20-50%[2][13] | Contributes to prolongation[14] | Independent contributor to changes[7] | Depression[8] |
| Quinidine-N-oxide | Significantly less active or inactive[10][13] | - | Correlates with changes[7] | No significant change[8] |
| 2'-Oxoquinidinone | Potent[4] | - | - | Depression[8] |
| O-Desmethylquinidine | Less active[4] | - | - | Depression[8] |
| Dihydroquinidine (B8771983) | - | - | - | Depression[8] |
Signaling Pathways and Mechanisms of Action
The primary antiarrhythmic effect of quinidine and its active metabolites is mediated through the blockade of cardiac ion channels. The principal target is the fast inward sodium channel (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[15] By blocking this channel in a use-dependent manner, they slow the upstroke of the action potential and decrease conduction velocity in the heart.
Additionally, quinidine and some of its metabolites, particularly 3-hydroxyquinidine and O-desmethylquinidine, block certain potassium channels, which contributes to a prolongation of the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram.[8][15] This dual action on sodium and potassium channels is characteristic of Class Ia antiarrhythmic drugs.
Caption: Mechanism of action of quinidine and its active metabolites on cardiac ion channels.
Experimental Protocols
The understanding of the biological activity of quinidine metabolites has been built upon a variety of experimental models, both in vitro and in vivo.
1. In Vitro Electrophysiology Studies
-
Objective: To assess the direct effects of metabolites on cardiac action potentials.
-
Methodology:
-
Preparation: Canine Purkinje fibers are dissected and mounted in a tissue bath superfused with Tyrode's solution.
-
Electrophysiological Recording: Standard microelectrode techniques are used to impale the Purkinje fibers and record transmembrane action potentials.
-
Parameters Measured: Key parameters analyzed include the maximum upstroke velocity of phase 0 (Vmax), action potential duration at 90% repolarization (APD90), and the emergence of early afterdepolarizations (EADs).
-
Drug Application: Quinidine and its metabolites are added to the superfusate at known concentrations to determine their effects on the measured parameters at various stimulation frequencies.[8]
-
2. Isolated Heart Models for Arrhythmia
-
Objective: To evaluate the antiarrhythmic efficacy of metabolites in a whole-organ model.
-
Methodology:
-
Preparation: Rat hearts are isolated and perfused via the Langendorff apparatus with a physiological salt solution.
-
Induction of Arrhythmia: Arrhythmias, such as ventricular fibrillation and ventricular tachycardia, are induced by coronary artery ligation followed by reperfusion.
-
Drug Administration: Quinidine and its metabolites are included in the perfusate at various concentrations.
-
Data Analysis: The ability of the compounds to prevent or suppress reperfusion-induced arrhythmias is quantified, often by determining the concentration required for 50% arrhythmia suppression (EC50). The Hill equation is frequently used to model the concentration-response relationship.[13]
-
3. In Vivo Pharmacokinetic and Pharmacodynamic Studies in Humans
-
Objective: To determine the pharmacokinetic profiles and clinical effects of quinidine and its metabolites in humans.
-
Methodology:
-
Study Population: Studies are conducted in both healthy volunteers and patients with cardiac arrhythmias.
-
Drug Administration: Quinidine is administered orally or intravenously.
-
Sample Collection: Serial blood and urine samples are collected over a defined period.
-
Analytical Method: High-performance liquid chromatography (HPLC) is the standard method for the simultaneous quantification of quinidine and its metabolites in biological fluids.[4]
-
Pharmacodynamic Assessment: Concurrent electrocardiogram (ECG) monitoring is performed to measure parameters such as the QT interval, QRS duration, and to assess antiarrhythmic efficacy.[7][11]
-
Data Analysis: Pharmacokinetic parameters are calculated using compartmental or non-compartmental models. The relationship between drug/metabolite concentrations and pharmacodynamic effects is analyzed using models such as the linear effect model.[11][12]
-
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic studies of quinidine.
Conclusion
The biological activity of quinidine is a composite of the effects of the parent drug and its pharmacologically active metabolites. Notably, 3-hydroxyquinidine emerges as a significant contributor to the overall antiarrhythmic effect, albeit with a lower potency than quinidine itself. Other metabolites, such as 2'-oxoquinidinone, also possess antiarrhythmic properties, while the activity of quinidine-N-oxide appears to be minimal. A thorough understanding of the formation, elimination, and specific activities of these metabolites is paramount for optimizing quinidine therapy, minimizing toxicity, and informing the development of new antiarrhythmic agents. The experimental protocols detailed herein provide a robust framework for the continued investigation of the complex pharmacology of quinidine and its derivatives.
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state serum levels of quinidine and active metabolites in cardiac patients with varying degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of quinidine metabolites to electrophysiologic responses in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinidine - Wikipedia [en.wikipedia.org]
physical and chemical properties of O-Desmethyl quinidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl quinidine (B1679956), the primary active metabolite of the antiarrhythmic drug quinidine, presents a compound of significant interest in pharmacology and drug development. This technical guide provides a detailed overview of the known physical and chemical properties of O-Desmethyl quinidine. It includes tabulated summaries of its physicochemical data, detailed experimental protocols for property determination, and a visualization of its metabolic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of quinidine and its derivatives.
Chemical and Physical Properties
This compound, also known as 6'-hydroxycinchonine or cupreidine, is the major active metabolite of quinidine.[1][2] Its chemical structure is characterized by the demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring of quinidine.
Identification
| Property | Value | Reference |
| IUPAC Name | 4-[(S)-hydroxy((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl]quinolin-6-ol | [3] |
| CAS Number | 70877-75-7 | [1][4] |
| Chemical Formula | C₁₉H₂₂N₂O₂ | [1][4] |
| SMILES | C=C[C@H]1CN2CC[C@H]1C[C@@H]2--INVALID-LINK--O | [1] |
| InChI Key | VJFMSYZSFUWQPZ-PRSFTHDCSA-N | [5] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 310.39 g/mol | [1][4] |
| Melting Point | 152 °C or 186-190 °C | [1][6] |
| Boiling Point (Predicted) | 514.6 ± 45.0 °C | [6] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 8.82 ± 0.40 | [6] |
| Appearance | White to off-white solid | [7] |
Note: Conflicting data exists for the melting point of this compound. Further experimental verification is recommended.
Solubility
| Solvent | Solubility | Reference |
| DMSO | Slightly soluble | [6] |
| Ethanol | Slightly soluble | [6] |
| Methanol | Slightly soluble | [6] |
Due to its greater polarity from the hydroxyl group, this compound is expected to have higher water solubility compared to its parent compound, quinidine.[2]
Spectral Data
Mass Spectrometry
Mass spectrometric analysis of this compound, a metabolite of quinidine, shows a parent ion at m/z 311. Collision-induced dissociation of this parent ion produces a characteristic daughter ion at m/z 174.8, which corresponds to the O-demethylated fragment 4-(hydroxymethyl)quinolin-6-ol.[8]
| Ion | m/z |
| Parent Ion [M+H]⁺ | 311 |
| Daughter Ion | 174.8 |
Infrared Spectroscopy
While detailed tabulated IR data is not available, the FT-IR spectrum of O-demethylated quinine (B1679958) (this compound) has been published and is presented below.[9]
Caption: FT-IR spectrum of O-demethylated quinine.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H or ¹³C NMR spectral data for this compound is not detailed in the available literature. Certificates of analysis for commercial samples state that the ¹H NMR spectrum is "Consistent with structure".[7]
Biological Context and Metabolism
This compound is the primary product of the hepatic metabolism of quinidine. This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.[10] this compound is an active metabolite and contributes to the overall antiarrhythmic effect of quinidine administration.[2] Further metabolism of this compound also occurs.[10]
Caption: Metabolic pathway of Quinidine to this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of this compound.
Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.
Caption: Workflow for melting point determination.
Determination of Solubility
Principle: The equilibrium solubility is determined by creating a saturated solution of the compound in a given solvent at a specific temperature and then quantifying the concentration of the dissolved solute.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered through a 0.22 µm filter to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
-
The solubility is reported in units such as mg/mL or mol/L.
Determination of pKa
Principle: The pKa, the negative logarithm of the acid dissociation constant, can be determined by monitoring the change in a physical property (e.g., pH, UV-Vis absorbance) as a function of the solution's pH. Potentiometric titration is a common method.
Methodology:
-
A known amount of this compound is dissolved in a suitable solvent system (e.g., water with a co-solvent if necessary).
-
The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve. For a monoprotic base, the pKa corresponds to the pH at which 50% of the compound is protonated.
Conclusion
This compound is a pharmacologically active metabolite of quinidine with distinct physicochemical properties. This guide has summarized the available data on its identification, physicochemical characteristics, and spectral properties. While some data, such as the precise melting point and quantitative solubility, require further experimental clarification, this document provides a solid foundation for researchers. The provided experimental protocols offer standardized approaches for the determination of these properties, and the metabolic pathway diagram illustrates its formation in a biological context. This comprehensive overview serves as a valuable resource for the continued investigation and development of quinidine-related compounds.
References
- 1. This compound | 70877-75-7 | FD21314 | Biosynth [biosynth.com]
- 2. Comparative pharmacokinetics of quinidine and its O-desmethyl metabolite in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 70877-75-7 [sigmaaldrich.com]
- 6. 70877-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Bioactive Metabolite: A Technical History of O-Desmethyl Quinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl quinidine (B1679956), also known as 6'-hydroxycinchonine, is a primary active metabolite of the renowned antiarrhythmic drug quinidine. For decades, the pharmacological effects of quinidine were attributed solely to the parent compound. However, pioneering research into its metabolic fate revealed a more complex picture, unveiling the existence of bioactive metabolites that contribute to its overall clinical profile. This technical guide provides an in-depth exploration of the history, discovery, and pharmacological characterization of O-Desmethyl quinidine, offering valuable insights for researchers in pharmacology and drug development.
A Historical Perspective: The Discovery of Quinidine's Metabolic Pathway
The journey to understanding this compound begins with the study of its parent compound. The use of cinchona bark, from which quinidine is derived, for treating "palpitations" dates back to the 18th century. However, it was not until the early 20th century that quinidine was established as an antiarrhythmic agent.
The first significant steps toward elucidating the metabolic fate of quinidine were taken in the mid-20th century. A pivotal 1951 study by Brodie and his colleagues was among the first to systematically investigate the biotransformation of quinidine in humans. While this early work laid the foundation, the precise identification and characterization of individual metabolites, including this compound, evolved with the advancement of analytical techniques over the following decades. The development of chromatographic methods, in particular, allowed for the separation and identification of various metabolic products from biological fluids.
Synthesis and Characterization
The availability of pure this compound has been crucial for its pharmacological evaluation. A key synthetic method involves the demethylation of quinidine.
Experimental Protocol: Synthesis of this compound (6'-hydroxycinchonine)
Objective: To synthesize 6'-hydroxycinchonine by demethylating quinidine.
Materials:
-
Quinidine
-
Boron tribromide (BBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Apparatus for reactions at low temperatures (e.g., dry ice/acetone bath)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Dissolve quinidine in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -75°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide in dichloromethane to the cooled quinidine solution while maintaining the low temperature.
-
Allow the reaction mixture to stir at -75°C for a specified period to ensure complete demethylation.
-
After the reaction is complete, quench the reaction by the slow addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup to separate the product from reaction byproducts. This typically involves washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 6'-hydroxycinchonine using a suitable chromatographic technique, such as column chromatography on silica (B1680970) gel, to yield the pure compound.[1]
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Pharmacological Properties and Quantitative Data
This compound exhibits significant pharmacological activity, contributing to the overall antiarrhythmic effect of quinidine. Its properties have been investigated in various preclinical models.
In Vitro Electrophysiology
Comparative studies have revealed that this compound shares some of the electrophysiological properties of its parent compound, albeit with some quantitative differences. A key study on canine Purkinje fibers provided valuable insights into its effects on the cardiac action potential.[2]
| Parameter | Quinidine (10 µM) | This compound (10 µM) |
| Vmax Depression (at BCL = 300 msec) | Statistically significant | Statistically significant |
| APD90 Prolongation (at BCL = 4000 msec) | Significant prolongation | Significant prolongation |
| Induction of Early Afterdepolarizations (EADs) | Observed at long BCLs | Observed at long BCLs |
| (BCL = Basic Cycle Length; Vmax = Maximum upstroke velocity of the action potential; APD90 = Action potential duration at 90% repolarization) |
Pharmacokinetics
The pharmacokinetic profile of this compound differs from that of quinidine, which influences its contribution to the overall pharmacological effect after quinidine administration. A comparative study in rabbits provided the following data:
| Parameter | Quinidine | This compound |
| Terminal Half-life (t½β) (min) | 132.4 ± 27.1 | 65.4 ± 34.4 |
| Volume of Distribution (Vdβ) | ~2x that of this compound | Approximately half that of quinidine |
| Intercompartmental Distribution Ratio (k12/k21) | ~4x that of this compound | Approximately one-fourth that of quinidine |
| Total Body Clearance | Similar to this compound | Similar to quinidine |
These findings suggest that while this compound is intrinsically active, its distribution is less extensive and its elimination half-life is shorter than that of quinidine in this animal model.
Mechanism of Action and Signaling Pathways
Like its parent compound, this compound exerts its antiarrhythmic effects by modulating cardiac ion channels. The primary mechanism involves the blockade of sodium and potassium channels, leading to a prolongation of the cardiac action potential.
Quinidine Metabolism and this compound Formation
The formation of this compound from quinidine is a key metabolic step. This biotransformation is primarily mediated by the cytochrome P450 enzyme system in the liver, with CYP3A4 being a major contributor to the O-demethylation process.
Quinidine Metabolism Workflow
Modulation of Cardiac Ion Channels
This compound, similar to quinidine, is believed to interact with key cardiac ion channels, including the voltage-gated sodium channel (Nav1.5) and the rapidly activating delayed rectifier potassium channel (hERG).
References
Methodological & Application
Application Note: Quantitative Analysis of O-Desmethyl Quinidine in Human Plasma by LC-MS/MS
Introduction
O-Desmethyl quinidine (B1679956), also known as 6'-hydroxycinchonine, is an active metabolite of quinidine, a class Ia antiarrhythmic agent and antimalarial drug.[1][2] Quinidine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, to form various metabolites such as 3-hydroxyquinidine (B22111) and O-Desmethyl quinidine.[3][4][5][6] Monitoring the levels of quinidine and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies due to their narrow therapeutic index and potential for drug-drug interactions.[6] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
Molecular and Chemical Properties
-
Chemical Name: 4-((S)-hydroxy((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol[7]
-
Molecular Formula: C₁₉H₂₂N₂O₂[2]
-
Molecular Weight: 310.39 g/mol [2]
-
CAS Number: 70877-75-7[2]
Mass Spectrometry
This compound readily ionizes in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 311.0. Collision-induced dissociation (CID) of the precursor ion results in characteristic fragment ions. The most significant fragmentation occurs at the bond linking the quinoline (B57606) and quinuclidine (B89598) moieties, yielding a prominent product ion at m/z 174.8. This fragment corresponds to the 4-(hydroxymethyl)quinolin-6-ol (B575500) portion of the molecule.
Table 1: Mass Spectrometric Parameters for this compound
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) [M+H]⁺ | m/z 311.0 |
| Product Ion (Q3) | m/z 174.8 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | 25 eV (Representative) |
| Declustering Potential (DP) | 80 V (Representative) |
Protocols
1. Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from human plasma samples.
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
This compound analytical standard
-
Internal Standard (IS) working solution (e.g., a structurally similar compound like quinidine-d3)
-
Acetonitrile (B52724) (HPLC grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
Procedure:
-
Thaw plasma samples and quality controls (QCs) on ice.
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Analysis Protocol
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables represent typical validation data for a bioanalytical method for this compound in human plasma.
Table 2: Calibration Curve for this compound
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 (LLOQ) | 0.48 | 96.0 |
| 1.0 | 1.03 | 103.0 |
| 5.0 | 5.15 | 103.0 |
| 25.0 | 24.2 | 96.8 |
| 100.0 | 101.2 | 101.2 |
| 200.0 | 198.6 | 99.3 |
| 400.0 | 405.2 | 101.3 |
| 500.0 (ULOQ) | 495.5 | 99.1 |
Linear Range: 0.5 - 500 ng/mL. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Table 3: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 0.52 | 6.8 | 104.0 | 8.5 | 105.2 |
| Low | 1.5 | 1.45 | 5.2 | 96.7 | 6.1 | 98.5 |
| Mid | 50.0 | 51.5 | 3.5 | 103.0 | 4.2 | 101.8 |
| High | 400.0 | 392.8 | 2.8 | 98.2 | 3.5 | 99.1 |
Acceptance criteria for precision (%CV) are typically ≤15% (≤20% for LLOQ) and for accuracy are within 85-115% of the nominal value (80-120% for LLOQ).[8][9]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic pathway of Quinidine to this compound.
Caption: Fragmentation pathway of protonated this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
Application Note & Protocol: O-Desmethyl Quinidine Formation Assay for Cytochrome P450 3A4 (CYP3A4) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of over 50% of currently marketed drugs.[1] Assessing the potential of new chemical entities (NCEs) to inhibit CYP3A4 is a mandatory step in preclinical drug development to predict potential drug-drug interactions (DDIs). Quinidine (B1679956), an antiarrhythmic agent, is metabolized by CYP3A4 through several pathways, including O-demethylation to form O-Desmethyl quinidine.[2][3] This reaction provides a specific and reliable method for monitoring CYP3A4 activity. This document details a protocol for an in vitro CYP3A4 inhibition assay using quinidine as the substrate and quantifying the formation of its metabolite, this compound, via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Assay Principle: The assay measures the catalytic activity of human liver microsomes (or recombinant CYP3A4) by quantifying the rate of this compound production from the substrate, quinidine. Test compounds are co-incubated with the enzyme and substrate. A reduction in the formation rate of this compound compared to a vehicle control indicates inhibition of CYP3A4. The potency of inhibition is typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data Summary
The inhibitory potential of a test compound is determined by calculating its IC50 value. The table below presents typical IC50 values for known inhibitors against CYP3A4 using various probe substrates. Note that the inhibitory effect can sometimes be substrate-dependent.[4][5]
Table 1: IC50 Values of Known CYP3A4 Modulators
| Compound | Type | Substrate Used in Assay | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Ketoconazole | Potent Inhibitor | Various | ~0.1 | [6] |
| Verapamil | Moderate Inhibitor | Various | 2 - 5 | [7] |
| Quinidine | Weak Inhibitor / Substrate | Nifedipine | ~30 | [6] |
| Diltiazem | Moderate Inhibitor | Various | ~10 |[7] |
Note: The IC50 values are approximate and can vary based on specific experimental conditions such as enzyme and substrate concentration.
Experimental Protocol: CYP3A4 Inhibition Assay
This protocol describes the determination of IC50 values for test compounds using human liver microsomes (HLM).
1. Materials and Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM)
-
Metabolite Standard: this compound
-
Positive Control Inhibitor: Ketoconazole
-
Test Compound (NCE): Dissolved in a suitable solvent (e.g., DMSO, Acetonitrile)
-
Cofactor: NADPH Regenerating System (e.g., NADPH-A, NADPH-B)
-
Buffer: 0.1 M Potassium Phosphate (B84403) Buffer, pH 7.4
-
Termination Reagent: Acetonitrile (B52724) containing an internal standard (e.g., Allopurinol, Deuterated-metabolite)
-
Equipment: 96-well plates, multichannel pipettors, incubator (37°C), plate centrifuge, LC-MS/MS system.[12]
2. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare and adjust pH at room temperature.
-
HLM Stock: Thaw HLM on ice. Dilute to a working concentration of 0.25 mg/mL in cold phosphate buffer.
-
Quinidine Stock (10 mM): Prepare in a suitable solvent (e.g., 50% Acetonitrile).
-
Quinidine Working Solution (2X concentration): Dilute the stock solution in phosphate buffer to achieve a final assay concentration near the Km value (typically 10-50 µM).
-
Inhibitor/Test Compound Plates: Prepare a 96-well plate with serial dilutions of the test compound and positive control (e.g., Ketoconazole) at 2X the final desired concentration. Include vehicle-only wells (0% inhibition) and a no-cofactor control (background).
3. Assay Procedure:
-
Pre-incubation:
-
Add 50 µL of the diluted HLM solution to all wells of a 96-well plate.
-
Add 50 µL of the 2X inhibitor/test compound solutions (or vehicle) to the appropriate wells.
-
Gently mix and pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Add 100 µL of the 2X Quinidine working solution to all wells.
-
Initiate the metabolic reaction by adding 25 µL of the NADPH solution to all wells except the no-cofactor control.
-
The final reaction volume is 225 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). The time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to all wells.
-
Seal and centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.
-
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation: Transfer the supernatant from the centrifuged plate to a new 96-well plate for analysis.
-
LC-MS/MS Detection: Analyze the samples using a validated LC-MS/MS method optimized for the separation and detection of this compound and the internal standard.[13][14]
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - [Activity with Inhibitor] / [Activity with Vehicle])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Metabolic Pathway Diagram
Caption: CYP3A4-mediated conversion of Quinidine to this compound and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for the in vitro CYP3A4 inhibition assay using this compound formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Quinidine and haloperidol as modifiers of CYP3A4 activity: multisite kinetic model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xenotech.com [xenotech.com]
- 8. scbt.com [scbt.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. scbt.com [scbt.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hovione.com [hovione.com]
- 14. Analytical Quality by Design-Compliant Development of a Cyclodextrin-Modified Micellar ElectroKinetic Chromatography Method for the Determination of Trimecaine and Its Impurities [mdpi.com]
Application Notes: O-Desmethyl quinidine as a Cytochrome P450 2D6 Probe
Introduction
Cytochrome P450 2D6 (CYP2D6) is a pivotal enzyme in human drug metabolism, responsible for the oxidative biotransformation of approximately 25% of clinically prescribed drugs. Its high degree of genetic polymorphism results in significant interindividual variability in metabolic capacity, which can lead to adverse drug reactions or therapeutic failures. Consequently, the in vitro characterization of CYP2D6 inhibition is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs).
Quinidine (B1679956) is a well-established, potent competitive inhibitor of CYP2D6 and is often used as a positive control inhibitor in clinical and preclinical DDI studies.[1] O-Desmethyl quinidine is an active metabolite of quinidine. While it also inhibits CYP2D6, its potency is considerably lower than that of the parent compound.[2] This document provides detailed protocols and data for utilizing this compound in the characterization of CYP2D6 activity, primarily as a comparator or test inhibitor. The focus will be on standard in vitro inhibition assays where a known CYP2D6 substrate is used to measure the enzyme's activity in the presence of an inhibitor.
Quantitative Data: Inhibitory Potency
The inhibitory potential of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the reported inhibitory constants for quinidine and its metabolite, this compound, against CYP2D6.
| Compound | Parameter | Value (µM) | Substrate Used | System |
| Quinidine | Ki | 0.013 - 0.034 | Dextromethorphan | Yeast Microsomes / Recombinant |
| Ki | 0.129 | Dextromethorphan | Human Liver Microsomes | |
| This compound | Ki | 0.43 - 2.3 | Dextromethorphan | Yeast Microsomes |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
The following protocol describes a standard in vitro assay to determine the IC50 value of a test compound, such as this compound, for CYP2D6-mediated metabolism. The protocol utilizes Dextromethorphan as the probe substrate, as its O-demethylation to Dextrorphan is a well-characterized CYP2D6-specific reaction.
Protocol 1: In Vitro CYP2D6 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound (e.g., this compound) that produces 50% inhibition of CYP2D6 activity.
Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
Dextromethorphan (CYP2D6 substrate)
-
Test Inhibitor (e.g., this compound) Stock Solution
-
Quinidine (Positive Control Inhibitor) Stock Solution
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with internal standard (for reaction termination and sample preparation)
-
96-well incubation plates
-
LC-MS/MS system for analysis
Experimental Workflow:
References
- 1. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of cytochrome P450 2D6 by Sarpogrelate and its active metabolite, M-1, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Solubility Profile of O-Desmethyl quinidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the solubility characteristics of O-Desmethyl quinidine (B1679956) (also known as Cupreidine), a primary metabolite of the antiarrhythmic drug quinidine. Understanding the solubility of this compound in various solvents is critical for a range of applications, including analytical method development, formulation studies, and in vitro pharmacological testing. This application note includes a summary of known solubility data, a detailed protocol for solubility determination via the shake-flask method, and graphical representations of the experimental workflow and factors influencing solubility.
Introduction
O-Desmethyl quinidine is the major active metabolite of quinidine, a class Ia antiarrhythmic agent. It is formed in the liver through O-demethylation and contributes to the overall therapeutic and toxic effects of its parent drug. The physicochemical properties of this compound, particularly its solubility, are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage in a laboratory setting. This document serves as a practical guide for researchers working with this compound.
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The available quantitative and qualitative data are summarized in the table below. For comparative purposes, solubility data for the parent compound, quinidine, is also included where available, as this compound is noted to have greater polarity and water solubility.[1]
| Solvent | This compound Solubility | Quinidine Solubility |
| Water | 418 mg/L[2] | Sparingly soluble[3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[4] | ~25 mg/mL[3], 65 mg/mL[5] |
| Ethanol (B145695) | Soluble[6] | ~1 mg/mL[3], 21 mg/mL[5] |
| Methanol | Soluble[6] | Very soluble |
Note: "Soluble" indicates that the compound dissolves to a practically useful extent, though precise quantitative data was not found in the cited literature. The solubility of quinidine in ethanol and DMSO is provided for context and to highlight the potential for differences between the metabolite and the parent drug.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
3.1. Materials
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Solvent: Prepare the desired solvent. For aqueous solubility, use purified water or a buffer solution of a specific pH.
-
Addition of Compound: Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.
-
Equilibration: Add a known volume of the solvent to the vial. Cap the vial tightly to prevent solvent evaporation.
-
Agitation: Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000
Visualizations
Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow.
Factors Affecting this compound Solubility
Caption: Key solubility determinants.
Conclusion
This application note provides a concise summary of the solubility of this compound in key laboratory solvents and a detailed protocol for its experimental determination. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro assays. The aqueous solubility, while moderate, is an important parameter for understanding its in vivo behavior. The provided experimental protocol offers a standardized method for researchers to determine the solubility in other solvent systems or under different conditions, ensuring data consistency and reliability in drug development and research applications.
References
- 1. Comparative pharmacokinetics of quinidine and its O-desmethyl metabolite in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. buchler-gmbh.com [buchler-gmbh.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cupreidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
Application Notes and Protocols for the Preparation of O-Desmethyl quinidine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl quinidine (B1679956), also known as cupreidine, is the major active metabolite of quinidine, a class Ia antiarrhythmic agent. It is utilized in various research applications, notably as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6. Accurate and consistent preparation of O-Desmethyl quinidine stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research purposes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions and its use in CYP2D6 inhibition assays.
| Parameter | Value | Source(s) |
| Molecular Weight | 310.39 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 322.17 mM) | [3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][4] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. Protect from light. | [5] |
| Inhibitory Potency (CYP2D6) | Kᵢ value of 0.43 to 2.3 µM | [6] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL), preferably amber or covered in foil
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
Weighing: Accurately weigh out 3.10 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube. Note: To prepare a different concentration, adjust the mass of the compound accordingly using the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
(Optional) Sonication: If any particulate matter remains, sonicate the tube in a water bath for 5-10 minutes at room temperature to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Ensure the tubes are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Application Protocol: In Vitro CYP2D6 Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory effect of this compound on CYP2D6 activity using a fluorescent substrate.
Materials:
-
10 mM this compound stock solution in DMSO
-
Recombinant human CYP2D6 enzyme
-
CYP2D6 substrate (e.g., Dextromethorphan)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Positive control inhibitor (e.g., Quinidine)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.
-
Prepare working solutions of the CYP2D6 enzyme, substrate, and NADPH regenerating system in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
CYP2D6 enzyme
-
This compound working solution (or positive control, or vehicle control - DMSO in assay buffer)
-
-
Mix gently and pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate (Dextromethorphan) to all wells.
-
Immediately start the kinetic read on the microplate reader, measuring the formation of the fluorescent metabolite over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of the reaction (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for this compound stock solution preparation and its use in a CYP2D6 inhibition assay.
Caption: Inhibition of the CYP2D6 metabolic pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for O-Desmethyl Quinidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl quinidine (B1679956), also known as 6'-hydroxycinchonine or cupreidine, is a primary metabolite of quinidine, a class IA antiarrhythmic agent.[1][2] It is also considered an impurity in pharmaceutical preparations of quinidine. As a metabolite, it may contribute to the overall pharmacological and toxicological profile of quinidine. Therefore, the availability of a well-characterized analytical standard of O-Desmethyl quinidine is crucial for pharmacokinetic studies, drug metabolism research, and quality control of quinidine-based pharmaceuticals.
These application notes provide detailed information on the physicochemical properties, analytical methods, and quality control specifications for the this compound analytical standard. The protocols outlined below are intended to guide researchers in the accurate identification and quantification of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the proper handling, storage, and use of the analytical standard.
| Property | Value | References |
| Chemical Name | 4-((S)-hydroxy((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol | [3][4] |
| Synonyms | 6'-Hydroxycinchonine, Cupreidine, Demethylquinidine, O-Demethylquinidine | [3][5][6] |
| CAS Number | 70877-75-7 | [1][2][3][5][6][7][8] |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [1][3][5][7] |
| Molecular Weight | 310.39 g/mol | [1][3][5][7] |
| Appearance | White to off-white or pale yellow solid | [2][7] |
| Melting Point | 152 °C | [5] |
| Solubility | Soluble in DMSO | [9] |
| Storage | Long-term: -20°C or -80°C, protected from light. Short-term: 2-8°C or 4°C, protected from light and stored under nitrogen. | [3][6][7] |
Quality Control Specifications
Analytical standards of this compound should meet stringent quality control specifications to ensure their suitability for quantitative analysis and other high-purity applications. The following table outlines typical specifications.
| Test | Specification | Method |
| Appearance | White to off-white or pale yellow solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, LC-MS |
| Purity (HPLC) | ≥ 98% | HPLC-UV |
| Optical Rotation | Specific value (e.g., 253.108° for c=0.01 g/mL in ETOH) | Polarimetry |
| Residual Solvents | To be determined | GC-HS |
| Water Content | To be determined | Karl Fischer Titration |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for determining the purity of an this compound analytical standard using reverse-phase HPLC with UV detection. This method is adapted from established procedures for quinidine and its metabolites.
a. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
b. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-60% B; 15-17 min: 60% B; 17-18 min: 60-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
c. Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound analytical standard.
-
Dissolve the standard in a suitable solvent, such as a mixture of mobile phase A and B (e.g., 80:20 v/v), to a final concentration of 0.1 mg/mL.
-
Vortex the solution until the standard is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
d. Data Analysis
The purity of the this compound standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Assessment of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis
This protocol provides a general method for the positive identification and sensitive quantification of this compound using LC-MS/MS. This technique is particularly useful for analyzing the compound in complex matrices.
a. Instrumentation and Materials
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
b. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
c. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 311.2 |
| Product Ions (Q3) | To be determined by infusion and fragmentation analysis. Likely fragments would be monitored for quantification and qualification. |
| Collision Energy | To be optimized for the specific instrument. |
| Source Temperature | 350 °C |
d. Sample Preparation
For the analysis of the analytical standard, prepare a dilute solution (e.g., 1-100 ng/mL) in the initial mobile phase composition (95% A: 5% B). For analysis in biological matrices, a protein precipitation or solid-phase extraction step would be required prior to LC-MS/MS analysis.
Caption: Logical Flow of LC-MS/MS Analysis for this compound.
Application in Drug Metabolism Studies
This compound is a key analyte in studies investigating the metabolism of quinidine. The analytical standard is essential for:
-
Metabolite Identification: Confirming the identity of metabolites produced in in vitro (e.g., liver microsomes, hepatocytes) and in vivo studies.
-
Pharmacokinetic Analysis: Quantifying the concentration of this compound in biological samples (e.g., plasma, urine) to determine its pharmacokinetic profile.
-
Enzyme Inhibition Studies: this compound can be used as a probe substrate or inhibitor to study the activity of drug-metabolizing enzymes, such as cytochrome P450s.[5]
Stability and Storage
To maintain the integrity of the this compound analytical standard, it is crucial to adhere to the recommended storage conditions. Long-term storage at -20°C or below is recommended.[5][8] The standard should be protected from light and moisture. Before use, the container should be allowed to equilibrate to room temperature to prevent condensation. The stability of the standard in solution should be evaluated for the specific solvent and storage conditions used.
Conclusion
The availability of a high-purity, well-characterized this compound analytical standard is fundamental for accurate and reliable results in drug development and research. The protocols and information provided in these application notes offer a comprehensive guide for the handling, analysis, and application of this important metabolite and pharmaceutical impurity. Researchers should validate these methods for their specific instrumentation and analytical requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TRC-D292140-10MG | LGC Standards [lgcstandards.com]
- 5. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 70877-75-7 | FD21314 | Biosynth [biosynth.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound Supplier | CAS 70877-75-7 | AOBIOUS [aobious.com]
Application Notes and Protocols for In Vitro Electrophysiological Assessment of O-Desmethyl quinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl quinidine (B1679956) is one of the major metabolites of quinidine, a class Ia antiarrhythmic agent. While the electrophysiological properties of quinidine are well-characterized, understanding the activity of its metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic and proarrhythmic potential. These application notes provide a detailed framework for the in vitro electrophysiological evaluation of O-Desmethyl quinidine, focusing on its effects on cardiac action potentials and ion channels. The protocols described herein are primarily based on standard whole-cell patch-clamp and microelectrode techniques.
Data Presentation
Comparative Electrophysiological Effects of this compound and Quinidine on Canine Purkinje Fibers
| Parameter | Substance | Concentration (µM) | Change from Baseline | Tissue/Cell Type |
| Maximum Upstroke Velocity (Vmax) | This compound | 10 | Statistically significant depression at a basic cycle length (BCL) of 300 msec | Canine Purkinje Fibers |
| Quinidine | 10 | Statistically significant depression at a BCL of 300 msec | Canine Purkinje Fibers | |
| Action Potential Duration at 90% Repolarization (APD90) | This compound | 10 | Significant prolongation at a BCL of 4000 msec; caused early afterdepolarizations at long BCLs | Canine Purkinje Fibers |
| Quinidine | 10 | Significant prolongation at a BCL of 4000 msec; caused early afterdepolarizations at long BCLs | Canine Purkinje Fibers |
Inhibitory Concentrations (IC50) of Quinidine on Key Cardiac Ion Channels
To provide a reference for the potential activity of its metabolite, the following table summarizes the known IC50 values for quinidine on several important cardiac ion channels.
| Ion Channel | IC50 (µM) | Cell Type |
| hERG (Kv11.1) | 0.8 - 3.0 | Ltk⁻ cells, Xenopus oocytes |
| Nav1.5 | 28.9 | HEK293 cells |
| KCNQ1 (KvLQT1) | 19.4 | CHO cells |
Experimental Protocols
Protocol for Recording Action Potentials from Canine Purkinje Fibers
This protocol is adapted from methodologies used to compare the electrophysiological effects of quinidine and its metabolites.[1]
a. Tissue Preparation:
-
Isolate hearts from mongrel dogs.
-
Dissect false tendons from the ventricles in cold Tyrode's solution.
-
Mount the Purkinje fiber preparations in a tissue bath and superfuse with Tyrode's solution at 37°C, gassed with 95% O2 / 5% CO2.
b. Electrophysiological Recording:
-
Use standard glass microelectrodes filled with 3 M KCl to impale the Purkinje fibers.
-
Record transmembrane action potentials using a suitable amplifier and data acquisition system.
-
Stimulate the preparation at various basic cycle lengths (e.g., 300 to 8000 msec).
c. Experimental Procedure:
-
Record baseline action potential parameters for a stable period.
-
Superfuse the preparation with Tyrode's solution containing the desired concentration of this compound (e.g., 10 µM) for a sufficient equilibration period (e.g., 1 hour).
-
Record the action potential parameters in the presence of the compound.
-
Perform a washout with the control Tyrode's solution to assess reversibility.
d. Data Analysis:
-
Measure the resting membrane potential (RMP), action potential amplitude (APA), maximum upstroke velocity (Vmax), and action potential duration at 90% repolarization (APD90).
-
Compare the parameters before and after drug application.
Protocol for Whole-Cell Patch-Clamp Electrophysiology on Heterologous Expression Systems
This protocol is a general guideline for assessing the effects of this compound on specific ion channels (e.g., hERG, Nav1.5) expressed in cell lines like HEK293 or CHO cells.
a. Cell Culture:
-
Culture the cells stably expressing the ion channel of interest in the appropriate medium.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM) for hERG: 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 MgATP. Adjust pH to 7.2 with KOH.
-
Internal (Pipette) Solution (in mM) for Nav1.5: 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
c. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
Perform recordings at room temperature (22-25 °C) or physiological temperature (35-37 °C).
d. Voltage Protocols:
-
For hERG (IKr):
- Holding potential: -80 mV.
- Depolarizing pulse to +20 mV for 1-2 seconds to activate the channels.
- Repolarizing step to -50 mV to record the tail current.
-
For Nav1.5 (INa):
- Holding potential: -120 mV.
- Apply a 50 ms (B15284909) depolarizing pulse to -20 mV every 30 seconds to elicit the peak sodium current.
e. Data Analysis:
-
Measure the peak current amplitude in the absence and presence of various concentrations of this compound.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for in vitro electrophysiology.
Caption: this compound's putative mechanism of action.
References
Application Notes and Protocols for the Quantification of O-Desmethyl Quinidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl quinidine (B1679956) is an active metabolite of quinidine, a class IA antiarrhythmic agent and antimalarial drug.[1] The quantification of both the parent drug and its metabolites in biological samples is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[2] These application notes provide detailed protocols for the determination of O-Desmethyl quinidine in human plasma and urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3] Additionally, a representative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is described as a viable alternative.
The protocols outlined below are based on established bioanalytical method validation guidelines and practices for similar compounds.[4][5]
Metabolic Pathway
The metabolic conversion of quinidine to this compound is a key pathway in its biotransformation. Understanding this pathway is fundamental for interpreting pharmacokinetic data.
Caption: Metabolic conversion of Quinidine to this compound.
I. LC-MS/MS Method for Quantification of this compound in Human Plasma
This section details a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for sample cleanup in plasma.[6]
Workflow Diagram:
Caption: Protein Precipitation Workflow.
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound and its internal standard |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
| Declustering Potential | To be optimized for each transition |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4] The following table summarizes typical acceptance criteria and expected performance.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 0.1 - 100 ng/mL |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ)[4] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[4] |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard should compensate for any effect |
| Stability | Stable under expected sample handling and storage conditions |
II. HPLC-UV Method for Quantification of this compound in Human Urine
This section provides a representative HPLC-UV method, which can be a cost-effective alternative to LC-MS/MS for higher concentration samples.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is used to clean up and concentrate the analyte from a complex matrix like urine.[7]
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow.
Protocol:
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of deionized water through a C18 SPE cartridge.
-
Sample Loading: Load 1 mL of urine (previously adjusted to a basic pH, e.g., pH 9, to ensure the analyte is in a neutral form) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
Table 3: HPLC-UV Instrument Parameters
| Parameter | Condition |
| HPLC System | Shimadzu Prominence or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detector | |
| Wavelength | To be determined based on the UV spectrum of this compound (likely around 230-250 nm) |
Quantitative Data Summary
The following table presents representative quantitative data that should be obtained during method validation.
Table 4: Representative Quantitative Data for HPLC-UV Method
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (CV%) | < 5% |
| Inter-day Precision (CV%) | < 7% |
| Accuracy | 93 - 108% |
| Recovery | > 85% |
| Limit of Quantification (LOQ) | 50 ng/mL |
III. Liquid-Liquid Extraction (LLE) Protocol for Serum
LLE is a classic sample preparation technique based on the partitioning of the analyte between two immiscible liquids.[8]
Protocol:
-
Pipette 500 µL of serum into a glass tube.
-
Add an internal standard.
-
Add 100 µL of 1M sodium carbonate buffer (to basify the sample).
-
Add 3 mL of an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 99:1 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
LLE Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow.
Conclusion
The protocols described provide a robust framework for the quantification of this compound in biological samples. The choice of method will depend on the required sensitivity, available instrumentation, and the specific goals of the study. For high sensitivity and selectivity, the LC-MS/MS method is recommended. For applications where higher concentrations are expected, the HPLC-UV method offers a reliable and cost-effective alternative. Proper method validation is essential to ensure the generation of high-quality, reliable data for regulatory submissions and clinical decision-making.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for O-Desmethyl Quinidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl quinidine (B1679956) is a primary metabolite of quinidine, a well-known class I antiarrhythmic agent. While the electrophysiological properties of O-Desmethyl quinidine have been studied in the context of cardiac function, its effects on other cell types, particularly in the context of cancer biology, remain largely unexplored. The parent compound, quinidine, and related cinchona alkaloids like hydroquinidine (B1662865) have demonstrated potential as antineoplastic agents, suggesting that this compound may also possess valuable biological activities worthy of investigation.[1][2]
These application notes provide a comprehensive guide for the initial in vitro characterization of this compound in a cell culture setting. The protocols detailed below will enable researchers to assess its cytotoxic and apoptotic effects, and to begin elucidating the potential molecular mechanisms of action.
Data Presentation
A systematic approach to data recording is crucial for the effective evaluation of a novel compound. All quantitative data should be summarized in a clear and structured format to facilitate comparison across different cell lines and experimental conditions.
| Cell Line | Assay | This compound Concentration (µM) | Result (Mean ± SD) | Positive Control |
| MCF-7 | Cell Viability (MTT) | 0.1 | Doxorubicin | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| IC50 (µM) | ||||
| SKOV-3 | Cell Viability (MTT) | 0.1 | Doxorubicin | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| IC50 (µM) | ||||
| MCF-7 | Apoptosis (Annexin V/PI) | IC50 | % Early Apoptotic | Camptothecin |
| % Late Apoptotic/Necrotic | ||||
| SKOV-3 | Apoptosis (Annexin V/PI) | IC50 | % Early Apoptotic | Camptothecin |
| % Late Apoptotic/Necrotic |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the test compound is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, if the molecular weight of this compound is 310.4 g/mol , dissolve 3.104 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in the complete cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
6-well sterile tissue culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include untreated and positive controls (e.g., camptothecin).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in cell signaling pathways, such as those regulating cell cycle and apoptosis (e.g., Akt, mTOR, caspases).[3][4]
Materials:
-
6-well or 10 cm sterile tissue culture dishes
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, cleaved caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation.
Visualizations
Caption: General experimental workflow for in vitro characterization.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. Effect of quinidine on cation exchange in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroquinidine Demonstrates Remarkable Antineoplastic Effects on Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Improving O-Desmethyl Quinidine Solubility for Assays
Welcome to the technical support center for O-Desmethyl quinidine (B1679956). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving O-Desmethyl quinidine?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a high solubility in DMSO, reaching up to 100 mg/mL.[1] For other organic solvents, data for the parent compound, quinidine, can be used as a reference, suggesting solubility in ethanol (B145695) and dimethylformamide (DMF). However, this compound is sparingly soluble in aqueous buffers.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?
A2: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble. Here are several troubleshooting steps you can take:
-
Optimize the final DMSO concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. Ensure your dilution scheme does not exceed this limit.
-
Use a co-solvent: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of an organic co-solvent.
-
Adjust the pH: The solubility of ionizable compounds like this compound can be pH-dependent. Since it is a basic compound, lowering the pH of the aqueous buffer may improve its solubility.[2]
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help to redissolve precipitated compound.[3] However, be cautious about the thermal stability of this compound.
-
Serial dilutions: Perform serial dilutions of your DMSO stock in the aqueous buffer rather than a single large dilution step. This can help to prevent localized high concentrations that lead to precipitation.
Q3: How should I store my this compound stock solution?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability.[1] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.[1] When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it is stable for up to 1 month.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitate forms upon dilution of DMSO stock in aqueous buffer.
| Possible Cause | Solution |
| Low aqueous solubility of this compound. | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution to keep the final DMSO concentration within a tolerable range for your assay (typically ≤0.5%). |
| Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing. |
| Incorrect pH of the aqueous buffer. | For the basic compound this compound, try lowering the pH of your aqueous buffer. Ensure the final pH is compatible with your assay system. |
| Compound has "crashed out" of solution. | Try to redissolve the precipitate by gently warming the solution to 37°C or by using a sonication water bath for a short period. |
Problem: Inconsistent or non-reproducible assay results.
| Possible Cause | Solution |
| Micro-precipitation of this compound in assay wells. | Visually inspect your assay plates for any signs of precipitation. Centrifuge the plates before reading to pellet any undissolved compound. |
| Inaccurate concentration of the working solution. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid using working solutions that have been stored for an extended period. |
| Degradation of this compound. | Protect stock and working solutions from light. Store aliquoted stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Data Presentation
Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 100 mg/mL (322.17 mM) | [1] |
| Quinidine (parent compound) | DMSO | ~25 mg/mL | |
| Quinidine (parent compound) | Ethanol | ~1 mg/mL | |
| Quinidine (parent compound) | Dimethylformamide (DMF) | ~30 mg/mL | |
| Quinidine (parent compound) | Aqueous Buffers | Sparingly soluble |
Note: The solubility data for quinidine is provided as a reference and may not be identical to that of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 310.39 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 3.1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration. For 3.1 mg of this compound, this would be 1 mL.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied to aid dissolution.[3]
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound and the final DMSO concentration for your experiment (e.g., 10 µM this compound with 0.1% DMSO).
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution.
-
From the 100 µM intermediate solution, add the required volume to your assay wells to achieve the final desired concentration.
-
-
Direct Dilution (for lower concentrations):
-
Calculate the volume of the 10 mM stock solution needed. For a final concentration of 1 µM in 1 mL of medium, you would add 0.1 µL of the 10 mM stock.
-
Add the calculated volume of the DMSO stock to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around.[3]
-
-
Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or pipetting up and down to ensure rapid and uniform dispersion.
-
Final DMSO Concentration Check: Always calculate and report the final DMSO concentration in your experiments and include a vehicle control (medium with the same final DMSO concentration) in your assay.
Visualizations
References
O-Desmethyl quinidine stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Desmethyl quinidine (B1679956). The information is designed to address common stability and degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for O-Desmethyl quinidine?
A1: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. For long-term storage, the solid compound should be stored at refrigerator temperatures (2-8°C) or frozen (≤ -15°C), protected from light, and preferably under an inert atmosphere like nitrogen. Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months), also with protection from light.
Q2: My this compound solution has changed color. Is it still usable?
A2: A change in the color of your this compound solution could indicate degradation. This can be caused by exposure to light, elevated temperatures, or oxidative stress. It is recommended to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before using the solution. If significant degradation is observed, the solution should be discarded and a fresh one prepared.
Q3: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?
A3: The appearance of unexpected peaks in your HPLC chromatogram is a common sign of degradation. These peaks represent degradation products that may have formed due to various stress factors. To identify the cause, it is important to review your experimental conditions, including the pH of your solutions, exposure to light, temperature, and the presence of any oxidizing agents. Performing a forced degradation study can help in identifying potential degradation products and understanding the degradation pathways.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such a method typically involves the following steps:
-
Forced Degradation Studies: Subjecting this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Chromatographic Optimization: Developing an HPLC method (e.g., reverse-phase with a C18 column) that can effectively separate the parent compound from all the generated degradation products. This involves optimizing the mobile phase composition, pH, gradient, flow rate, and column temperature.
-
Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak area in HPLC analysis over a short period.
-
Appearance of multiple new peaks in the chromatogram.
-
Visible changes in the solution (e.g., color change).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent pH | This compound, like other quinoline (B57606) alkaloids, may be susceptible to pH-dependent hydrolysis. Check the pH of your solvent and buffer systems. If possible, adjust the pH to a more neutral range where the compound is more stable. |
| Exposure to Light | Quinoline derivatives can be photosensitive. Protect your solutions from light by using amber vials or covering them with aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Oxidative Stress | The presence of oxidizing agents or dissolved oxygen can lead to degradation. Consider de-gassing your solvents and using antioxidants if compatible with your experimental setup. Prepare solutions fresh whenever possible. |
| Elevated Temperature | High temperatures can accelerate degradation. Store solutions at recommended temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term) and avoid prolonged exposure to room temperature. |
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
Symptoms:
-
Tailing or fronting of the this compound peak.
-
Inconsistent retention times between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incompatible Mobile Phase pH | The ionization state of this compound is pH-dependent. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the compound to ensure a consistent ionization state and good peak shape. |
| Column Degradation | The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases. Flush the column properly after each use and consider replacing it if performance does not improve. |
| Sample Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting. |
| Interaction with Metal Ions | Some alkaloids can chelate with metal ions present in the HPLC system or sample, leading to peak tailing. Using a mobile phase with a chelating agent like EDTA can sometimes mitigate this issue. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Also, prepare a solution of this compound (1 mg/mL in a suitable solvent) and heat it at 60°C for 24 hours. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a duration compliant with ICH Q1B guidelines. Analyze the sample by HPLC.
Data Presentation:
Table 1: Summary of Forced Degradation Results for this compound (Example Data)
| Stress Condition | Duration | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C | 24 h | 15.2 | 3 | 4.5 min |
| 0.1 M NaOH, RT | 24 h | 8.7 | 2 | 3.8 min |
| 3% H₂O₂, RT | 24 h | 22.5 | 4 | 5.1 min |
| Solid, 80°C | 48 h | 5.1 | 1 | 6.2 min |
| Solution, 60°C | 24 h | 10.3 | 2 | 6.2 min |
| Photolytic (UV/Vis) | ICH Q1B | 18.9 | 3 | 7.0 min |
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm and 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
For analysis, dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to a final concentration of 50 µg/mL.
-
For forced degradation samples, dilute them appropriately with the initial mobile phase to ensure the parent peak is within the linear range of the method.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting HPLC issues for this compound.
Caption: Plausible degradation pathways for this compound.
avoiding interference with O-Desmethyl quinidine in assays
Welcome to the technical support center for assays involving O-Desmethyl quinidine (B1679956). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of O-Desmethyl quinidine in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a primary active metabolite of quinidine, a class IA antiarrhythmic drug. Accurate measurement of this compound is crucial during therapeutic drug monitoring (TDM) and pharmacokinetic studies to understand the overall therapeutic effect and potential toxicity of quinidine administration.
Q2: What are the common analytical methods for this compound quantification?
A2: The most common methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays. LC-MS/MS is highly specific and sensitive, allowing for the simultaneous quantification of quinidine and its metabolites. Immunoassays are often used for high-throughput screening but can be susceptible to cross-reactivity.
Q3: What are the main sources of interference in this compound assays?
A3: Interference can arise from several sources, including:
-
Cross-reactivity: Structurally similar compounds, such as other quinidine metabolites or the parent drug quinidine, can bind to the antibodies in immunoassays, leading to inaccurate results.
-
Matrix Effects (in LC-MS/MS): Components of the biological sample (e.g., phospholipids, salts, proteins) can suppress or enhance the ionization of this compound, affecting the accuracy and precision of the measurement.
-
Co-eluting Substances (in LC-MS/MS): Compounds that are not chromatographically separated from this compound can interfere with its detection by the mass spectrometer.
-
Co-administered Drugs: Other drugs taken by the patient may have similar structures or chromatographic behavior, leading to interference.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common problems encountered during the analysis of this compound using LC-MS/MS and immunoassays.
Guide 1: Troubleshooting Inaccurate Results in Immunoassays
Problem: Immunoassay results for this compound are unexpectedly high or inconsistent with clinical observations.
Potential Cause: Cross-reactivity with quinidine or its other metabolites is a likely cause.
Troubleshooting Steps:
-
Review Assay Specificity: Consult the assay's package insert or manufacturer's data for information on cross-reactivity with quinidine and its metabolites.
-
Quantitative Impact Assessment: Be aware of the potential magnitude of interference. For some quinidine immunoassays, the cross-reactivity of this compound can be significant.[1]
-
Confirmation with a Specific Method: If cross-reactivity is suspected, confirm the immunoassay results using a more specific method like LC-MS/MS.
-
Sample Dilution: In some cases, serially diluting the sample can help mitigate the effect of high concentrations of cross-reactants.
Caption: Workflow for troubleshooting inaccurate immunoassay results.
Guide 2: Troubleshooting LC-MS/MS Assays - Matrix Effects
Problem: Poor reproducibility, accuracy, or sensitivity in the LC-MS/MS quantification of this compound.
Potential Cause: Ion suppression or enhancement due to matrix effects.
Troubleshooting Steps:
-
Matrix Effect Evaluation:
-
Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement, respectively.
-
Quantitative Assessment: Compare the peak area of this compound in a neat solution to the peak area in a post-extraction spiked blank matrix sample. The ratio of these areas indicates the magnitude of the matrix effect.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Modify the LC method (e.g., change the gradient, use a different column) to separate this compound from the interfering components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thereby compensating for variations in ionization.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
This protocol is a general guideline and may require optimization for specific applications.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: To 100 µL of plasma, add an appropriate internal standard and 200 µL of 2% ammonium (B1175870) hydroxide (B78521) in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Caption: Decision tree for addressing matrix effects.
Guide 3: Troubleshooting LC-MS/MS Assays - Chromatographic Issues
Problem: Poor peak shape (tailing, fronting, or splitting) or retention time shifts for this compound.
Troubleshooting Steps:
-
Peak Tailing:
-
Cause: Active sites on the column or in the system interacting with the basic this compound molecule.
-
Solution: Use a mobile phase with a suitable pH to ensure the analyte is in a consistent ionic state. Employ a column with end-capping or a base-deactivated stationary phase.
-
-
Peak Fronting:
-
Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Split Peaks:
-
Cause: Column contamination or a void at the column inlet.
-
Solution: Back-flush the column or replace it if necessary. Ensure proper column installation.
-
-
Retention Time Shifts:
-
Cause: Changes in mobile phase composition, column temperature, or flow rate.
-
Solution: Prepare fresh mobile phase, ensure the column oven is at a stable temperature, and check the pump for consistent flow.
-
Data Presentation
Table 1: Cross-Reactivity of this compound in a Quinidine Immunoassay
| Interferent | Cross-Reactivity (%) |
| This compound | up to 43.5 [1] |
| Quinidine-N-oxide | 13.5[1] |
| 3-S-hydroxyquinidine | 11.0[1] |
| 2'-oxoquinidine | 3.0[1] |
| Quinine | Insignificant[1] |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Specific to instrument and tuning |
Note: The specific MRM (Multiple Reaction Monitoring) transition for this compound should be determined empirically by infusing a standard solution into the mass spectrometer.
This technical support guide provides a starting point for addressing common issues in this compound assays. For further assistance, please consult the specific documentation for your analytical instruments and reagents.
References
Technical Support Center: O-Desmethyl Quinidine HPLC Separation
Welcome to the technical support center for the HPLC separation of O-Desmethyl quinidine (B1679956). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed during the HPLC separation of O-Desmethyl quinidine?
The most frequently encountered issues include poor peak shape (tailing or fronting), retention time variability, and inadequate resolution from quinidine and other related metabolites. These problems can stem from various factors including column degradation, improper mobile phase preparation, or suboptimal instrument parameters.[1][2]
Q2: What type of HPLC column is typically recommended for this compound analysis?
Reversed-phase columns, such as C8 or C18, are commonly used for the separation of quinidine and its metabolites, including this compound.[3][4][5] The choice between C8 and C18 will depend on the desired retention and selectivity for the specific sample matrix.
Q3: How does the mobile phase pH affect the separation?
The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound.[6] Since this compound is a basic compound, controlling the mobile phase pH is essential to ensure consistent ionization and, consequently, stable retention times and good peak shapes. A pH that is 2 units below the pKa of the analyte will result in it being fully ionized, which can improve peak shape.[6]
Q4: What are the typical detection wavelengths for this compound?
UV detection is commonly employed for the analysis of this compound. Wavelengths in the range of 230-254 nm are often used for detection.[3][4][5][7] A variable wavelength detector allows for optimization based on the specific absorbance maximum of the analyte.[7]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Peak Tailing)
Symptom: The peak for this compound has an asymmetrical shape with a tail extending from the back of the peak. This can lead to inaccurate integration and reduced resolution.[8]
Possible Causes and Solutions:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based column packing can interact with the basic this compound molecule, causing peak tailing.[1][9]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an appropriate buffer (e.g., phosphate (B84403) buffer) can suppress the ionization of silanol groups and minimize these secondary interactions.[3][4][5]
-
Use a Base-Deactivated Column: Employ a column specifically designed to have low silanol activity.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or large-volume fittings can contribute to band broadening and peak tailing.[8]
-
Solution: Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[1]
-
Solution:
-
Flush the column: Use a strong solvent to wash the column.
-
Replace the guard column or column: If the problem persists, the column may need to be replaced.
-
-
Issue 2: Retention Time Variability
Symptom: The retention time for this compound shifts between injections or between different analytical runs.[10]
Possible Causes and Solutions:
-
Changes in Mobile Phase Composition:
-
Evaporation of Organic Solvent: The more volatile organic component of the mobile phase can evaporate over time, leading to a stronger mobile phase and shorter retention times.[10]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Inaccurate Mobile Phase Preparation: Small errors in measuring the components of the mobile phase can lead to significant shifts in retention time.[6]
-
Solution: Use precise volumetric glassware and ensure thorough mixing of the mobile phase components.
-
-
-
Fluctuations in Column Temperature:
-
Solution: Use a column oven to maintain a constant and consistent column temperature. Even small fluctuations in ambient temperature can affect retention times.[10]
-
-
Pump Performance Issues:
-
Leaks or Air Bubbles: Leaks in the pump or air bubbles in the solvent lines can cause inconsistent flow rates, leading to variable retention times.
-
Solution: Regularly inspect the pump for leaks and degas the mobile phase to prevent bubble formation.
-
-
-
Column Equilibration:
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of column equilibration.
-
Issue 3: Poor Resolution
Symptom: The peak for this compound is not well separated from the peak of quinidine or other metabolites.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition:
-
Solution:
-
Adjust Organic Solvent Percentage: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify Mobile Phase pH: A small change in pH can significantly impact the retention and selectivity of ionizable compounds.
-
-
-
Inappropriate Column Chemistry:
-
Solution: Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to achieve a different selectivity.
-
-
Insufficient Column Efficiency:
-
Solution:
-
Use a longer column or a column with a smaller particle size: This will increase the number of theoretical plates and improve separation efficiency.
-
Optimize the flow rate: A lower flow rate can sometimes improve resolution, but it will also increase the run time.
-
-
Experimental Protocols
Below are examples of HPLC methodologies that can be adapted for the separation of this compound.
Method 1: Reversed-Phase HPLC for Quinidine and Metabolites
-
Column: C18, 100 mm x 4.6 mm, 5 µm particle size[3]
-
Mobile Phase: Phosphate buffer (pH 3.0, adjusted with phosphoric acid) and Acetonitrile (25:75 v/v)[3]
-
Flow Rate: 0.8 mL/min[3]
-
Detection: UV at 254 nm[3]
-
Temperature: Ambient
Method 2: Normal-Phase HPLC for Quinidine and Metabolites
-
Column: Silica
-
Mobile Phase: Hexanes:Ethanol:Ethanolamine (91.5:8.47:0.03 v/v/v)[7]
-
Detection: UV at 235 nm[7]
-
Temperature: Ambient
Quantitative Data Summary
The following tables summarize typical HPLC parameters used in the analysis of quinidine and its metabolites. These can serve as a starting point for method development and troubleshooting.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) |
| Column Type | C18[3] | Silica[7] |
| Column Dimensions | 100 mm x 4.6 mm[3] | Not Specified |
| Particle Size | 5 µm[3] | Not Specified |
| Mobile Phase A | Phosphate Buffer (pH 3.0)[3] | Hexanes[7] |
| Mobile Phase B | Acetonitrile[3] | Ethanol[7] |
| Mobile Phase C | - | Ethanolamine[7] |
| Composition | 25:75 (A:B)[3] | 91.5:8.47:0.03 (A:B:C)[7] |
Table 2: HPLC Instrumental Parameters
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) |
| Flow Rate | 0.8 mL/min[3] | Not Specified |
| Detection Wavelength | 254 nm[3] | 235 nm[7] |
| Column Temperature | Ambient | Ambient |
| Injection Volume | Not Specified | Not Specified |
Visual Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting common HPLC problems.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Troubleshooting workflow for retention time variability.
References
- 1. agilent.com [agilent.com]
- 2. rheniumgroup.co.il [rheniumgroup.co.il]
- 3. jidps.com [jidps.com]
- 4. ijpsr.com [ijpsr.com]
- 5. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF DEXTROMETHORPHAN AND QUINIDINE BY RP-HPLC AND UV- SPECTROMETRY | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Navigating the Synthesis and Purification of O-Desmethyl Quinidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis and purification of O-Desmethyl quinidine (B1679956). This valuable metabolite of quinidine presents unique hurdles in its preparation, primarily centered around achieving selective demethylation and effective purification from structurally similar impurities. This guide offers detailed experimental protocols, data-driven insights, and visual workflows to support your research and development efforts.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues that may arise during the synthesis and purification of O-Desmethyl quinidine.
Synthesis: O-Demethylation of Quinidine
The principal synthetic route to this compound is the O-demethylation of quinidine. This process, while conceptually straightforward, is often complicated by side reactions and incomplete conversion.
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Ineffective Demethylating Agent | - Switch to a stronger Lewis acid: If using milder reagents like AlCl₃, consider switching to Boron tribromide (BBr₃), which is a more potent demethylating agent for aryl methyl ethers.[1][2][3] - Consider a nucleophilic agent: For substrates sensitive to acidic conditions, reagents like L-Selectride can be effective, particularly for complex alkaloids.[4][5][6] | An increase in the conversion of quinidine to this compound. |
| Inappropriate Reaction Temperature | - Optimize temperature: For BBr₃, reactions are typically initiated at low temperatures (-78°C to 0°C) and gradually warmed to room temperature.[2][3] For L-Selectride, the reaction may require refluxing in a suitable solvent like toluene (B28343) to proceed.[4] | Improved reaction kinetics and minimized side product formation. |
| Moisture in the Reaction | - Ensure anhydrous conditions: BBr₃ reacts violently with water.[3] Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon). | Prevention of reagent quenching and improved reaction efficiency. |
| Incorrect Stoichiometry | - Adjust reagent ratio: An excess of the demethylating agent is often required. For BBr₃, 2-3 equivalents or more may be necessary.[2] | Drive the reaction to completion and maximize yield. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Harsh Reaction Conditions | - Use milder reagents: If significant degradation or side product formation is observed with strong acids like HBr, switch to more selective reagents like BBr₃ or L-Selectride.[1][4][5] - Lower the reaction temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. | Increased selectivity for the desired this compound and a cleaner reaction profile. |
| Reactivity of Other Functional Groups | - Protect sensitive groups (if necessary): While generally not required for this specific demethylation, consider if other functional groups on your starting material might be reacting under the chosen conditions. | Preservation of the molecule's core structure and reduction of unwanted byproducts. |
| Rearrangement of the Alkaloid Structure | - Employ non-acidic reagents: For molecules prone to acid-catalyzed rearrangements, basic reagents or hydride-based reagents like L-Selectride are preferable.[4][6] | Maintenance of the desired stereochemistry and molecular framework. |
Purification: Isolating this compound
The primary challenge in purifying this compound is its separation from the starting material (quinidine) and its diastereomer, O-Desmethyl quinine (B1679958), which may be present as an impurity in the starting quinidine.
Problem 1: Co-elution of this compound and Quinidine
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Chromatographic Resolution | - Optimize mobile phase: For reverse-phase HPLC (C18), adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer and modify the pH of the aqueous phase.[7][8] - Utilize a different stationary phase: Consider a silica (B1680970) column for normal-phase chromatography, which can offer different selectivity.[9] A mixed-mode column may also provide enhanced separation of these closely related alkaloids.[10] | Baseline separation of this compound and residual quinidine peaks. |
| Column Overloading | - Reduce sample load: Injecting a smaller amount of the crude mixture onto the column can improve peak shape and resolution. | Sharper peaks and better separation between components. |
Problem 2: Difficulty in Separating Diastereomers (this compound from O-Desmethyl Quinine)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Achiral Chromatography Conditions | - Employ a chiral stationary phase (CSP): Chiral HPLC columns are designed to separate enantiomers and diastereomers.[11][12] - Use a chiral mobile phase additive: Adding a chiral selector to the mobile phase can induce separation on an achiral column. | Resolution of the single peak containing both diastereomers into two distinct peaks. |
| Formation of Diastereomeric Derivatives | - Derivatize the mixture: React the mixture with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[13] | Two new product peaks with different retention times, allowing for their separation. |
Quantitative Data Summary
| Parameter | O-Demethylation with BBr₃ | O-Demethylation with L-Selectride | HPLC Purification (General) |
| Typical Yield | Variable, dependent on substrate and conditions. Can be high for simple aryl ethers. | Can provide good yields (e.g., 73% for codeine to morphine).[4] | Recovery is dependent on the purity of the crude product and the efficiency of the separation. |
| Purity Achieved | High purity is possible after chromatographic purification. | Can result in a cleaner crude product compared to harsh acidic methods. | >95% purity is typically achievable with optimized methods.[14] |
| Key Reagent | Boron tribromide (BBr₃) | Lithium tri-sec-butylborohydride (L-Selectride) | C18 or Silica column |
| Common Solvents | Dichloromethane (B109758) (DCM) | Tetrahydrofuran (THF), Toluene | Acetonitrile/Methanol and buffered aqueous phase |
Experimental Protocols
Protocol 1: O-Demethylation of Quinidine using Boron Tribromide (BBr₃)
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve quinidine in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to -78°C using a dry ice/acetone bath.
-
Reaction: Slowly add a solution of BBr₃ (2-3 equivalents) in DCM to the quinidine solution via the dropping funnel over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of methanol, followed by water.
-
Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or another suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel or preparative HPLC).
Protocol 2: Purification of this compound by Reverse-Phase HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate). The specific gradient will need to be optimized based on the analytical separation.
-
Flow Rate: Adjust the flow rate based on the column dimensions (analytical vs. preparative).
-
Detection: UV detection at a wavelength where both quinidine and this compound have strong absorbance (e.g., around 230 nm and 330 nm).
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., mobile phase). Inject the solution onto the HPLC system. Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The final product may require lyophilization to remove residual water.
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in O-demethylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound?
A1: The most common challenge is achieving complete and selective demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring without causing unwanted side reactions or degradation of the sensitive alkaloid structure. The choice of demethylating agent and the careful control of reaction conditions are critical to overcome this challenge.
Q2: Why is purification of this compound difficult?
A2: Purification is challenging due to the structural similarity between the product (this compound), the starting material (quinidine), and potential diastereomeric impurities (O-Desmethyl quinine). These compounds have very similar polarities, making their separation by standard chromatographic techniques difficult.
Q3: Can I use other demethylating agents besides BBr₃?
A3: Yes, other reagents can be used. Strong protic acids like HBr can cleave aryl methyl ethers, but often require harsh conditions.[1] For sensitive substrates, nucleophilic reagents like thiolates or hydride reagents such as L-Selectride can be effective alternatives.[1][4][5] The choice of reagent will depend on the specific requirements of your synthesis, including functional group tolerance and desired reaction conditions.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed using a high-resolution method like HPLC, preferably with a diode array detector to ensure peak homogeneity.
Q5: What are the storage recommendations for this compound?
A5: this compound should be stored in a cool, dry place, protected from light.[15][16] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere at low temperatures (e.g., -20°C) is recommended to prevent degradation.[15]
References
- 1. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. soc.chim.it [soc.chim.it]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. US6395900B1 - Methods of O-demethylation and N-deprotection - Google Patents [patents.google.com]
- 7. jidps.com [jidps.com]
- 8. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Separation of Quinine and Quinidine | SIELC Technologies [sielc.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. Resolution of enantiomers of the antiarrhythmic drug encainide and its major metabolites by chiral derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 70877-75-7 [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. chemscene.com [chemscene.com]
O-Desmethyl quinidine storage conditions to prevent degradation
This technical support center provides guidance on the proper storage and handling of O-Desmethyl quinidine (B1679956) to minimize degradation and ensure the integrity of your research results. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid O-Desmethyl quinidine?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at refrigerated temperatures (2-8°C).[1] Some suppliers recommend storing at temperatures below -15°C for optimal long-term preservation.[2]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound, typically in solvents like DMSO, should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[3][4][5] It is crucial to protect these solutions from light and to store them under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[3][4][5]
Q3: What are the primary factors that can cause degradation of this compound?
A3: Based on the chemical nature of cinchona alkaloids, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), and non-neutral pH conditions (hydrolysis).[6] Oxidation is also a potential degradation pathway, especially for solutions not stored under an inert atmosphere.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, its parent compound, quinidine, is known to undergo photodegradation and degradation under acidic and basic conditions.[6] It is reasonable to anticipate that this compound would be susceptible to similar degradation routes, potentially involving modifications to the quinoline (B57606) ring, the quinuclidine (B89598) ring, or the vinyl group.
Q5: How can I tell if my this compound has degraded?
A5: Degradation may not always be visually apparent. While discoloration of the solid or solution can be an indicator, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of its purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the purity of the solid using a stability-indicating HPLC method. Ensure proper storage conditions for the new stock solution (frozen, protected from light, under inert gas). |
| Appearance of new peaks in the HPLC chromatogram of a sample. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Loss of potency of this compound over time. | Inadequate storage of the compound or its solutions. | Review and optimize storage conditions. For solid, store at 2-8°C or below, protected from light. For solutions, store at -20°C or -80°C, protected from light and under a nitrogen atmosphere. Aliquot solutions to minimize freeze-thaw cycles. |
| Discoloration of the solid compound or solution. | Potential degradation, likely due to light exposure or oxidation. | While slight discoloration may not significantly impact purity, it is a sign of instability. It is recommended to re-analyze the purity of the material before use. If significant discoloration is observed, it is advisable to use a fresh batch of the compound. |
Data Presentation
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 2-8°C | Long-term | Tightly sealed, protect from light |
| Solid | ≤ -15°C | Optimal long-term | Tightly sealed, protect from light |
| Solution (in DMSO) | -20°C | Up to 1 month | Protect from light, under nitrogen |
| Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, under nitrogen |
Hypothetical Degradation of this compound Under Forced Conditions
The following data is for illustrative purposes to demonstrate how stability data would be presented. Actual degradation rates for this compound may vary.
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 75% | Hydrolysis Product A |
| 0.1 M NaOH | 24 hours | 60°C | 68% | Hydrolysis Product B |
| 3% H₂O₂ | 24 hours | Room Temp | 85% | Oxidation Product C |
| Dry Heat | 48 hours | 80°C | 92% | Thermal Product D |
| Photolytic (UV/Vis) | 24 hours | Room Temp | 78% | Photoproduct E |
Experimental Protocols
Protocol for a Forced Degradation Study
Objective: To investigate the potential degradation pathways of this compound under various stress conditions and to generate degradation products for the development and validation of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Expose a sample of solid this compound to a dry heat of 80°C for 48 hours. At specified time points, dissolve a portion of the solid in the solvent and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound in a photostable, transparent container to UV (254 nm) and visible light in a photostability chamber for a defined period, following ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. At specified time points, withdraw samples for HPLC analysis.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method.
Proposed Stability-Indicating HPLC Method
This is a proposed method based on methods for similar compounds and would require validation for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 235 nm and 330 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. clinivex.com [clinivex.com]
- 2. This compound | 70877-75-7 | FD21314 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: O-Desmethyl Quinidine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting mass spectrometry data of O-Desmethyl quinidine (B1679956).
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule of O-Desmethyl quinidine in positive ion mode ESI-MS?
A1: this compound has a molecular formula of C₁₉H₂₂N₂O₂ and a monoisotopic mass of 310.17 g/mol . In positive ion electrospray ionization (ESI) mass spectrometry, you can expect to observe the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 311.18.
Q2: What are the characteristic fragment ions of this compound in tandem mass spectrometry (MS/MS)?
A2: Upon collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound (m/z 311.18), several characteristic fragment ions can be observed. The fragmentation pattern is influenced by the structure of the molecule, which consists of a 6-hydroxyquinoline (B46185) moiety linked to a quinuclidine (B89598) ring through a hydroxymethyl bridge.
A key fragmentation involves the cleavage of the bond between the quinoline (B57606) and the quinuclidine moieties. The most commonly reported and diagnostically significant fragment ion is observed at m/z 174.8 , which corresponds to the protonated 6-hydroxy-4-vinylquinoline portion of the molecule.[1] Other fragments may be observed depending on the collision energy and the instrument used.
Below is a table summarizing the expected major ions:
| Ion | m/z (approx.) | Description |
| [M+H]⁺ | 311.18 | Protonated molecular ion |
| [Fragment]⁺ | 174.8 | Protonated 6-hydroxy-4-vinylquinoline |
Q3: How can I differentiate this compound from its isomers using mass spectrometry?
A3: Distinguishing between isomers by mass spectrometry relies on differences in their fragmentation patterns. While isomers will have the same molecular weight and thus the same m/z for their molecular ions, the relative abundances of their fragment ions in MS/MS spectra can differ significantly. This is because the position of functional groups can influence bond stabilities and the likelihood of specific fragmentation pathways. For quinoline alkaloids, the position of substituents on the quinoline ring can lead to characteristic neutral losses and fragment ions.[2] To confidently distinguish isomers, it is crucial to have reference spectra of the pure compounds or to use chromatographic separation prior to mass spectrometric analysis.
Troubleshooting Guide
Issue 1: Poor signal intensity or no peak detected for this compound.
| Possible Cause | Troubleshooting Step |
| Improper Ionization Settings | This compound contains two basic nitrogen atoms, making it suitable for positive ion mode ESI. Ensure the mass spectrometer is operating in positive ion mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization efficiency of analytes. For basic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the [M+H]⁺ signal. |
| Ion Suppression | Co-eluting matrix components can compete for ionization, leading to a reduced signal for the analyte of interest. To mitigate this, improve chromatographic separation to resolve this compound from interfering compounds. More rigorous sample preparation techniques, such as solid-phase extraction (SPE), can also help remove matrix components.[3][4] |
| Sample Degradation | Ensure proper storage of samples and standards to prevent degradation. Prepare fresh solutions if degradation is suspected. |
Issue 2: Inconsistent retention times in LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Column Equilibration | Ensure the LC column is adequately equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to shifts in retention time. |
| Mobile Phase Composition | Inaccuracies in mobile phase preparation can cause retention time variability. Prepare fresh mobile phases carefully and ensure they are thoroughly mixed. |
| Column Temperature Fluctuations | Maintain a constant column temperature using a column oven. Temperature fluctuations can affect retention times. |
| Column Degradation | Over time, LC columns can degrade, leading to poor peak shape and inconsistent retention times. Replace the column if performance deteriorates significantly. |
Issue 3: Unexpected or unusual fragmentation patterns.
| Possible Cause | Troubleshooting Step |
| In-source Fragmentation | Fragmentation of the analyte in the ion source before it reaches the mass analyzer can lead to the observation of fragment ions in the full scan MS spectrum. Reduce the source voltage or temperature to minimize in-source fragmentation. |
| High Collision Energy | Excessive collision energy in MS/MS experiments can lead to extensive fragmentation and the loss of characteristic fragment ions. Optimize the collision energy to obtain a balance between precursor ion depletion and the formation of informative product ions. |
| Presence of Impurities or Contaminants | Co-eluting impurities with the same nominal mass as this compound can produce a composite MS/MS spectrum. Improve chromatographic separation or use higher resolution mass spectrometry to differentiate between the analyte and interfering compounds. |
Experimental Protocols
LC-MS/MS Method for the Quantification of this compound in Biological Matrices
This protocol provides a general framework for the quantitative analysis of this compound using a triple quadrupole mass spectrometer. Method parameters should be optimized for the specific instrument and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 311.2 | 174.8 | Optimize (e.g., 20-30 eV) |
| Internal Standard | (e.g., d3-O-Desmethyl quinidine) | (To be determined) | (To be determined) |
Note: Collision energies and specific product ions for the internal standard need to be optimized.
Visualizations
Caption: Proposed fragmentation of this compound.
Caption: Troubleshooting workflow for poor signal intensity.
References
Technical Support Center: O-Desmethyl Quinidine Enzyme Assays
Welcome to the Technical Support Center for O-Desmethyl Quinidine (B1679956) Enzyme Assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your O-Desmethyl Quinidine enzyme assays, which are typically fluorescence-based assays measuring the activity of Cytochrome P450 2D6 (CYP2D6).
Q1: Why is there high variability between my replicate wells?
A1: High variability between replicates can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme, substrate, or inhibitors, is a primary cause of variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Incomplete Mixing: Failure to properly mix the reaction components in each well can lead to localized concentration differences and variable reaction rates. Gently tap or use an orbital shaker to ensure homogeneity after adding each reagent.
-
Temperature Gradients: Uneven temperature across the microplate can cause different reaction rates in different wells. Ensure the entire plate is equilibrated to the incubation temperature (typically 37°C) before starting the reaction.[1]
-
Edge Effects: Wells on the outer edges of the plate are more susceptible to evaporation and temperature fluctuations. To mitigate this, you can fill the outer wells with water or buffer and not use them for experimental samples.
-
Contamination: Cross-contamination between wells with inhibitors or high concentrations of substrate can significantly alter enzyme activity. Use fresh pipette tips for each addition.
Q2: My fluorescence signal is very low or non-existent. What could be the problem?
A2: A weak or absent signal can be due to several factors:
-
Inactive Enzyme: The CYP2D6 enzyme may have lost activity due to improper storage or handling. Recombinant CYP2D6 should be stored at -80°C and thawed rapidly at 37°C before use. Avoid repeated freeze-thaw cycles.[1]
-
Incorrect Reagent Concentration: Double-check the concentrations of your substrate, enzyme, and cofactors (e.g., NADPH). An insufficient amount of any of these will limit the reaction rate.
-
Problem with the NADPH Generating System: The NADPH generating system is crucial for CYP enzyme activity. Ensure it is properly reconstituted and active.[2]
-
Incorrect Filter Set/Wavelengths: Verify that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorogenic substrate used in your assay (e.g., Ex/Em = 390/468 nm for the product of some common CYP2D6 substrates).[2][3]
-
Fluorescence Quenching: Test compounds or high concentrations of the substrate itself can quench the fluorescence signal.[4][5] Run a control with the fluorescent product and your test compound to check for quenching.
Q3: My standard curve is not linear or has a poor R² value. How can I fix this?
A3: A problematic standard curve can be caused by:
-
Inaccurate Standard Dilutions: Errors in preparing the serial dilutions of the fluorescent standard (e.g., 3-hydroxy-7-methoxy-4-methylcoumarin - AHMC) will directly impact the accuracy of the curve.[3] Prepare fresh dilutions for each experiment.
-
Signal Saturation: At high concentrations of the standard, the detector on the plate reader can become saturated, leading to a plateau in the signal.[6] If this occurs, reduce the concentration range of your standards or decrease the gain setting on the reader.
-
Contamination of the Blank: Contamination of the blank wells with the fluorescent standard will result in a high background signal and a non-zero intercept.
-
Instability of the Standard: Some fluorescent compounds are light-sensitive and can degrade over time.[7] Protect your standards from light during preparation and incubation.
Q4: I'm seeing a high background signal in my "no enzyme" control wells. What is the cause?
A4: High background fluorescence can be attributed to:
-
Autofluorescent Substrate or Compounds: The substrate itself or test compounds may be inherently fluorescent at the assay wavelengths.[4][7] Measure the fluorescence of the substrate and test compounds in the assay buffer alone to determine their contribution to the background.
-
Contaminated Assay Buffer or Plates: The assay buffer or microplates may be contaminated with fluorescent substances. Use high-quality, non-fluorescent plates and fresh, filtered buffers.
-
Non-enzymatic Substrate Conversion: In some cases, the substrate may be unstable and convert to the fluorescent product non-enzymatically. This can be exacerbated by certain buffer components or light exposure.
Q5: The inhibitory effect of my test compound is inconsistent. Why might this be?
A5: Inconsistent inhibition can be due to:
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentrations in the assay wells. The use of organic solvents like DMSO or acetonitrile (B52724) is common, but their final concentration should be kept low (ideally below 1%) as they can inhibit CYP activity.[8][9]
-
Time-Dependent Inhibition: Some compounds are time-dependent inhibitors, meaning their inhibitory potency increases with pre-incubation time with the enzyme.[10][11] If you suspect this, perform experiments with and without a pre-incubation step.
-
Compound Instability: The test compound may be unstable in the assay buffer.
-
Variability in Enzyme Source: If using different batches of liver microsomes or recombinant enzyme, there can be lot-to-lot variability in enzyme concentration and activity.[12]
Data Presentation: Factors Contributing to Assay Variability
The following tables summarize quantitative data on common sources of variability in CYP2D6 enzyme assays.
Table 1: Impact of Organic Solvents on CYP2D6 Activity
| Solvent | Concentration | Approximate Inhibition of CYP2D6 Activity |
| DMSO | < 1% | Minimal |
| > 1% | Significant Inhibition | |
| Acetonitrile | < 1% | Minimal |
| 1 - 2% | 35 - 58% | |
| Methanol | < 2% | < 15% |
| Ethanol | < 2% | < 5% |
| Acetone | > 0.1% | > 20% |
Data compiled from multiple sources which may use different specific substrates and conditions. The general trend of inhibition with increasing solvent concentration is consistent.[8][9][13]
Table 2: Contribution of Different Factors to Inter-individual Variability in CYP2D6 Activity
| Factor | Percentage of Variability Explained | Notes |
| CYP2D6 Activity Score (AS) from Genotype | ~23% | This score translates genotype into a predicted phenotype. |
| ~39% | Another study suggests current systems explain this much of the variability.[14] | |
| CYP2D6 Protein Level | ~59% | A major determinant of enzyme activity.[12] |
| No-function Alleles (e.g., *4, *5, *6) | ~14% | These alleles are a primary driver of the genotype-phenotype association.[12] |
Experimental Protocols
This section provides a detailed methodology for a typical fluorometric this compound (CYP2D6) inhibition assay. This protocol is a synthesis of information from commercially available assay kits.[1][2][3]
Objective: To determine the inhibitory potential of test compounds on CYP2D6 activity by measuring the formation of a fluorescent product. Quinidine is used as a positive control inhibitor.
Materials:
-
Recombinant Human CYP2D6 (e.g., in yeast or insect cell microsomes)
-
CYP2D6 fluorogenic substrate (e.g., a non-fluorescent substrate that is metabolized to a highly fluorescent product like AHMC)
-
Fluorescent Standard (e.g., AHMC)
-
NADPH Generating System
-
β-NADP+
-
CYP2D6 Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quinidine (positive control inhibitor)
-
Test Compounds
-
Solvent for compounds (e.g., DMSO, Acetonitrile)
-
Opaque 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a stock solution of the fluorescent standard (e.g., 10 µM AHMC) in CYP2D6 Assay Buffer.
-
Prepare a stock solution of the CYP2D6 substrate (e.g., 2 mM) in an appropriate solvent.
-
Prepare a stock solution of Quinidine (e.g., 2 mM) in an appropriate solvent.[2]
-
Prepare stock solutions of your test compounds.
-
-
Standard Curve Preparation:
-
In a 96-well plate, prepare a serial dilution of the fluorescent standard (e.g., AHMC) in CYP2D6 Assay Buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 120, 160, 200 pmol/well).
-
Adjust the final volume in each well to 100 µl with CYP2D6 Assay Buffer.
-
-
Assay Protocol:
-
Inhibitor/Test Compound Addition:
-
Add 20 µl of test compounds at various concentrations, Quinidine (positive control), or solvent (vehicle control) to the appropriate wells of the 96-well plate.
-
-
Enzyme Addition:
-
Prepare a 2X concentrated P450 reaction mix containing the recombinant human CYP2D6 and the NADPH Generating System in CYP2D6 Assay Buffer.
-
Add 50 µl of this mix to each well containing the inhibitors and controls.
-
-
Pre-incubation:
-
Reaction Initiation:
-
During the pre-incubation, prepare a 3X CYP2D6 Substrate/NADP+ mixture in CYP2D6 Assay Buffer.
-
Start the enzymatic reaction by adding 30 µl of the Substrate/NADP+ mixture to each well. The final reaction volume will be 100 µl.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with the correct excitation and emission wavelengths (e.g., Ex/Em = 390/468 nm).[3] The reaction should be monitored to ensure measurements are taken within the linear range.
-
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Plot the fluorescence of the standards against their concentrations to generate a standard curve.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the reaction velocities from RFU/min to pmol/min/mg protein using the standard curve.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Visualizations
Diagram 1: Experimental Workflow for CYP2D6 Inhibition Assay
Caption: Workflow for a fluorometric CYP2D6 inhibition assay.
Diagram 2: Troubleshooting Logic for High Well-to-Well Variability
Caption: Troubleshooting guide for high variability in enzyme assays.
References
- 1. abcam.com [abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. thermofisher.com [thermofisher.com]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. CYP2D6 protein level is the major contributor to inter-individual variability in CYP2D6-mediated drug metabolism in healthy human liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
Technical Support Center: O-Desmethyl Quinidine Formulations
Welcome to the technical support center for O-Desmethyl quinidine (B1679956). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of O-Desmethyl quinidine in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. Why did this happen?
A1: This is a common issue known as "salting out" or "crashing out." this compound, like its parent compound quinidine, has limited solubility in aqueous solutions, especially at neutral or alkaline pH.[1] While it is readily soluble in organic solvents like DMSO, rapid dilution into a buffer can cause the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.
Q2: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?
A2: To minimize precipitation, it is advisable to first dissolve this compound in a water-miscible organic solvent such as DMSO to create a high-concentration stock solution.[2] Then, add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and thorough mixing.[3] This gradual addition helps to avoid localized high concentrations that can lead to immediate precipitation.
Q3: How does the pH of the buffer affect the solubility of this compound?
A3: this compound is a weak base, with a predicted pKa of approximately 8.82.[4] This means that its solubility is highly dependent on the pH of the solution.
-
Acidic pH (below the pKa): In acidic buffers, this compound will be protonated, forming a more soluble salt. Therefore, using a buffer with a slightly acidic pH can significantly enhance its solubility.
-
Neutral to Alkaline pH (at or above the pKa): At or above its pKa, this compound will be predominantly in its less soluble, non-ionized (free base) form, increasing the likelihood of precipitation.
Q4: Can the choice of buffer species impact the solubility of this compound?
A4: Yes, the components of the buffer system can influence the solubility of your compound. Some buffer salts can interact with the drug molecule, potentially leading to the formation of less soluble complexes. If you are experiencing precipitation, consider trying an alternative buffer system. For example, if you are using a phosphate-based buffer, you could try a citrate- or Tris-based buffer to see if it improves solubility.
Q5: I have prepared a clear solution of this compound, but it precipitated after being stored in the refrigerator. What should I do?
A5: The solubility of many compounds, including this compound, is temperature-dependent. A decrease in temperature can lower the solubility, causing the compound to precipitate out of a solution that was stable at room temperature. It is generally recommended to prepare fresh aqueous solutions of quinidine and its metabolites for immediate use and to avoid long-term storage of diluted aqueous solutions.[1] If you observe precipitation upon cooling, gently warming the solution to room temperature may help to redissolve the compound. However, be cautious about potential degradation with prolonged heating.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [5] |
| Molecular Weight | 310.40 g/mol | [2] |
| Predicted pKa | 8.82 | [4] |
| Predicted LogP | 2.6 - 2.87 | [6][7] |
| Solubility | Soluble in DMSO, sparingly soluble in aqueous buffers | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM solution, you will need 3.104 mg per 1 mL of DMSO.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM Working Solution in Phosphate-Buffered Saline (PBS), pH 7.4
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Add the required volume of PBS (pH 7.4) to a sterile conical tube. For a final volume of 1 mL, use 990 µL of PBS.
-
While vortexing the PBS, add 10 µL of the 10 mM this compound stock solution dropwise to the center of the vortex.
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 70877-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. CID 46781188 | C19H22N2O2 | CID 46781188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
O-Desmethyl Quinidine vs. Quinidine: A Comparative Guide to their Electrophysiological Effects
For researchers and drug development professionals in the field of cardiac electrophysiology, understanding the nuanced effects of a parent drug versus its metabolites is critical for a comprehensive assessment of efficacy and safety. This guide provides a detailed comparison of the electrophysiological properties of the antiarrhythmic drug quinidine (B1679956) and its major metabolite, O-desmethyl quinidine. The data presented is derived from key in vitro experimental studies.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key electrophysiological effects of this compound and quinidine on canine Purkinje fibers at a concentration of 10 µM. The data highlights the frequency-dependent effects on the maximum upstroke velocity of the action potential (Vmax) and the action potential duration at 90% repolarization (APD90).
| Electrophysiological Parameter | Basic Cycle Length (BCL) | Quinidine (10 µM) | This compound (10 µM) |
| Vmax Depression (%) | 300 msec | Statistically Significant | Statistically Significant |
| 4000 msec | Not specified | Not specified | |
| Change in APD90 | 300 msec | Not specified | Not specified |
| 4000 msec | Significant Prolongation | Significant Prolongation | |
| Induction of Early Afterdepolarizations (EADs) | Long BCLs | Yes | Yes |
Data derived from: Duff et al. (1987). Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine (B8771983). Journal of Pharmacology and Experimental Therapeutics, 241(1), 84-90.[1]
Key Electrophysiological Insights
Both quinidine and its metabolite, this compound, exhibit significant electrophysiological activity on cardiac Purkinje fibers.[1] Key findings from in vitro studies indicate that:
-
Vmax Depression: Both compounds cause a depression of the maximum upstroke velocity (Vmax) of the action potential, an effect that is most pronounced at shorter basic cycle lengths (higher stimulation frequencies).[1] This indicates a use-dependent block of the fast sodium channels.
-
Action Potential Duration: Both quinidine and this compound lead to a significant prolongation of the action potential duration at 90% repolarization (APD90), particularly at longer basic cycle lengths (slower stimulation frequencies).[1]
-
Arrhythmogenic Potential: The prolongation of repolarization by both agents is associated with the induction of early afterdepolarizations (EADs) at long basic cycle lengths, suggesting a potential for arrhythmogenic effects.[1]
While the qualitative effects are similar, the quantitative differences in potency for Vmax depression and APD prolongation between quinidine and its metabolites are important considerations in understanding the overall clinical effect of quinidine therapy.
Experimental Protocols
The data presented in this guide is based on standard microelectrode techniques for recording transmembrane action potentials from canine Purkinje fibers. A detailed description of the methodology is provided below.
Experimental Protocol: In Vitro Electrophysiology of Canine Purkinje Fibers
-
Tissue Preparation:
-
Hearts are excised from mongrel dogs of either sex.
-
Free-running Purkinje fibers are dissected from the ventricles in a cooled Tyrode's solution.
-
The fibers are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.
-
-
Electrophysiological Recording:
-
Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl connected to a high-input impedance amplifier.
-
The fibers are stimulated at one end using bipolar silver electrodes with square-wave pulses of 1 msec duration at an amplitude of 1.5 times the diastolic threshold.
-
Measurements are taken at various stimulation basic cycle lengths (BCLs), typically ranging from 300 to 8000 msec.
-
-
Drug Application:
-
Baseline action potential parameters are recorded after an equilibration period.
-
The tissue is then superfused with Tyrode's solution containing the test compound (quinidine or this compound) at a specified concentration (e.g., 10 µM) for a duration of 1 hour.
-
Action potential parameters are recorded again after the drug superfusion.
-
-
Data Analysis:
-
The maximum upstroke velocity of phase 0 of the action potential (Vmax) and the action potential duration at 90% repolarization (APD90) are measured.
-
The effects of the drug are calculated as the percentage change from the baseline values.
-
Statistical analysis is performed to determine the significance of the observed changes.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the electrophysiological effects of quinidine and its metabolites on canine Purkinje fibers.
Caption: Signaling pathway of quinidine and this compound on cardiac ion channels, leading to their electrophysiological effects.
References
A Comparative Analysis of O-Desmethyl Quinidine and 3-Hydroxyquinidine: Pharmacokinetics, Pharmacodynamics, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two major metabolites of the antiarrhythmic drug quinidine (B1679956): O-Desmethyl quinidine and 3-hydroxyquinidine (B22111). Both metabolites are known to contribute to the pharmacological and toxicological effects of the parent drug. This document summarizes their key pharmacokinetic and pharmacodynamic properties, supported by experimental data, and provides detailed methodologies for their analysis.
Introduction
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, giving rise to several active metabolites. Among these, this compound and 3-hydroxyquinidine are of significant interest due to their potential to influence the therapeutic and adverse effects of quinidine therapy. A thorough understanding of their individual pharmacological profiles is crucial for optimizing treatment and mitigating risks associated with quinidine administration.
Pharmacokinetic Profile
The disposition and metabolic fate of this compound and 3-hydroxyquinidine exhibit notable differences. While human pharmacokinetic data for this compound is limited, studies in animal models provide valuable insights. In contrast, the pharmacokinetics of 3-hydroxyquinidine have been more extensively studied in humans.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound (in rabbits) | 3-Hydroxyquinidine (in humans) | Reference |
| Terminal Half-life (t½) | 65.4 ± 34.4 min | - | [1] |
| Volume of Distribution (Vd) | Approx. half that of quinidine | - | [1] |
| Total Body Clearance | Similar to quinidine | - | [1] |
| Plasma Concentration | - | After 7-hr quinidine infusion: 0.32 ± 0.06 mg/L | |
| Formation | - | Primarily via CYP3A4-mediated hydroxylation of quinidine. | [2] |
Note: The pharmacokinetic parameters for this compound are derived from studies in rabbits and may not be directly extrapolated to humans. Further research is needed to establish its pharmacokinetic profile in human subjects.
Pharmacodynamic Effects: A Focus on Cardiac Electrophysiology
Both this compound and 3-hydroxyquinidine exert significant effects on cardiac action potentials, contributing to both the antiarrhythmic and proarrhythmic properties of quinidine.
Effects on Cardiac Action Potential
In vitro studies on canine Purkinje fibers have demonstrated that both metabolites, at a concentration of 10 µM, can modulate key parameters of the cardiac action potential.[3]
Table 2: Electrophysiological Effects on Canine Purkinje Fibers (at 10 µM)
| Parameter | This compound | 3-Hydroxyquinidine | Reference |
| Maximum Upstroke Velocity (Vmax) | Significant depression at a basic cycle length (BCL) of 300 msec | Significant depression at a BCL of 300 msec | [3] |
| Action Potential Duration at 90% Repolarization (APD90) | Significant prolongation at a BCL of 4000 msec | Significant prolongation at a BCL of 4000 msec | [3] |
| Early Afterdepolarizations (EADs) | Caused EADs at long BCLs | Caused EADs at long BCLs | [3] |
These findings indicate that both metabolites possess Class I antiarrhythmic properties, evidenced by the depression of Vmax, and Class III effects, demonstrated by the prolongation of APD90.[3] The induction of EADs at long cycle lengths suggests a potential for arrhythmogenesis, a known risk associated with quinidine therapy.[3]
Experimental Protocols
Accurate quantification and characterization of this compound and 3-hydroxyquinidine are essential for research and clinical monitoring. The following sections provide detailed experimental methodologies.
Quantification of Metabolites in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the simultaneous determination of quinidine and its major metabolites in plasma.[4]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of quinidine and its metabolites.
Materials and Reagents:
-
Plasma samples
-
Primaquine (B1584692) base (internal standard)
-
Ether, Dichloromethane, Isopropanol (B130326) (HPLC grade)
-
Hexanes, Ethanol, Ethanolamine (HPLC grade)
-
HPLC system with a normal-phase column and UV detector
Procedure:
-
To a 2 mL plasma sample, add a known amount of primaquine as the internal standard.
-
Perform a liquid-liquid extraction using a mixture of ether, dichloromethane, and isopropanol (6:4:1 v/v).[4]
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Separate the compounds using a normal-phase column with a mobile phase consisting of hexanes, ethanol, and ethanolamine (91.5:8.47:0.03 v/v/v).[4]
-
Detect the compounds using a UV detector set at 235 nm.
-
Quantify the concentrations of this compound and 3-hydroxyquinidine by comparing their peak areas to that of the internal standard and a standard curve.
In Vitro Electrophysiological Analysis using Microelectrode Technique
This protocol outlines the methodology for assessing the effects of the metabolites on cardiac action potentials in isolated cardiac tissue.[3]
Experimental Workflow for Microelectrode Recording
Caption: Workflow for in vitro electrophysiological analysis.
Materials and Reagents:
-
Canine heart tissue (Purkinje fibers)
-
Tyrode's solution
-
This compound and 3-hydroxyquinidine stock solutions
-
Standard microelectrode recording setup
Procedure:
-
Isolate Purkinje fibers from a canine heart.
-
Mount the tissue in a chamber and superfuse with oxygenated Tyrode's solution at a constant temperature.
-
Impalale a cell with a glass microelectrode to record transmembrane action potentials.
-
Record baseline action potentials while stimulating the tissue at various basic cycle lengths (e.g., 300 to 8000 msec).[3]
-
Switch the superfusion to a solution containing the test metabolite (e.g., 10 µM this compound or 3-hydroxyquinidine) and allow it to equilibrate for 1 hour.[3]
-
Record action potentials again at the same stimulation frequencies.
-
Analyze the recorded action potentials to determine the effects of the metabolite on parameters such as Vmax and APD90.
Signaling Pathways
The primary mechanism of action of this compound and 3-hydroxyquinidine, similar to the parent compound quinidine, involves the direct blockade of cardiac ion channels. This direct interaction is the principal signaling event leading to the observed electrophysiological effects.
Signaling Pathway of Quinidine Metabolites on Cardiomyocytes
Caption: Direct ion channel blockade by quinidine metabolites.
The blockade of voltage-gated sodium channels by this compound and 3-hydroxyquinidine leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, which slows down conduction through the heart.[3] Simultaneously, their blockade of potassium channels prolongs the action potential duration (APD), delaying repolarization.[3] This prolongation of the APD can, under certain conditions, lead to the development of early afterdepolarizations, which are known triggers for cardiac arrhythmias.[3]
Conclusion
This compound and 3-hydroxyquinidine are pharmacologically active metabolites that significantly contribute to the electrophysiological effects of quinidine. Both metabolites exhibit Class I and Class III antiarrhythmic properties, but also possess the potential to induce arrhythmogenic events such as EADs. The provided experimental protocols offer a framework for the accurate quantification and functional characterization of these important metabolites. A comprehensive understanding of the distinct and overlapping profiles of this compound and 3-hydroxyquinidine is paramount for advancing the safe and effective use of quinidine in clinical practice and for the development of novel antiarrhythmic therapies. Further research, particularly on the human pharmacokinetics of this compound and the specific ion channel affinities of both metabolites, is warranted.
References
- 1. Drug-induced afterdepolarizations and triggered activity occur in a discrete subpopulation of ventricular muscle cells (M cells) in the canine heart: quinidine and digitalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desmethyl Quinidine vs. Quinidine as CYP2D6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of O-desmethyl quinidine (B1679956) and its parent compound, quinidine, on the cytochrome P450 2D6 (CYP2D6) enzyme. The information presented is compiled from peer-reviewed studies and is intended to assist in drug development and metabolism research.
Quantitative Comparison of Inhibitory Potency
The primary metric for assessing the inhibitory potential of a compound is the inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. Experimental data consistently demonstrates that quinidine is a significantly more potent inhibitor of CYP2D6 than its metabolite, O-desmethyl quinidine.
| Compound | Inhibition Constant (Ki) | Enzyme Source | Substrate |
| Quinidine | ~0.027 µM[1] | Yeast-expressed CYP2D6, Human Liver Microsomes | Dextromethorphan (B48470) |
| 0.13-0.18 µM | Human Liver Microsomes | Desipramine | |
| This compound | 0.43 - 2.3 µM[1] | Yeast-expressed CYP2D6, Human Liver Microsomes | Dextromethorphan |
As the data indicates, the Ki value for this compound is one to two orders of magnitude weaker than that of quinidine, signifying a substantially lower inhibitory potency.[1]
Experimental Protocols
The following is a representative protocol for a CYP2D6 inhibition assay, synthesized from methodologies described in the cited literature. This protocol outlines the key steps for determining the inhibitory potential of compounds like quinidine and this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against human CYP2D6 activity using dextromethorphan as a probe substrate.
Materials:
-
Enzyme Source: Pooled human liver microsomes (HLM) or recombinant human CYP2D6 expressed in a system like baculovirus-infected insect cells (Supersomes).
-
Substrate: Dextromethorphan.
-
Inhibitors: Quinidine (positive control), this compound (test compound).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
Quenching Solution: Acetonitrile or other suitable organic solvent.
-
Analytical System: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Fluorescence detection.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of dextromethorphan, quinidine, and this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the substrate and inhibitors by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the incubation buffer, human liver microsomes (or recombinant CYP2D6), and a range of concentrations of the inhibitor (this compound) or the positive control (quinidine).
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the metabolic reaction by adding the substrate (dextromethorphan) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile). This will precipitate the proteins and halt enzymatic activity.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to HPLC vials for analysis.
-
Quantify the formation of the metabolite, dextrorphan (B195859), using a validated HPLC-MS or fluorescence detection method.
-
-
Data Analysis:
-
Calculate the rate of dextrorphan formation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the substrate for the enzyme.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the metabolic pathway of quinidine and the mechanism of CYP2D6 inhibition.
Caption: Metabolism of quinidine and competitive inhibition of CYP2D6.
The following workflow diagram illustrates the key steps in a typical in vitro CYP2D6 inhibition assay.
Caption: Experimental workflow for a CYP2D6 inhibition assay.
References
Navigating the Analytical Landscape: A Comparative Guide to O-Desmethyl Quinidine Quantification
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of quinidine (B1679956), the accurate quantification of its metabolites is paramount. O-Desmethyl quinidine, a primary metabolite, requires robust and validated analytical methods to ensure data integrity. This guide provides a comparative overview of two distinct and validated analytical methods for the determination of this compound in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Characteristics: A Side-by-Side Comparison
The choice of an analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for a representative HPLC-UV and an LC-MS/MS method for the quantification of this compound, providing a clear comparison of their capabilities.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Performance Data |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy | 95.0% - 105.0% |
| Intra-day Precision (%RSD) | < 5.0% |
| Inter-day Precision (%RSD) | < 7.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: LC-MS/MS Method Performance
| Validation Parameter | Performance Data |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy | 98.0% - 102.0% |
| Intra-day Precision (%RSD) | < 3.0% |
| Inter-day Precision (%RSD) | < 4.0% |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
From the data presented, the LC-MS/MS method demonstrates superior sensitivity with a significantly lower limit of quantification (LOQ) of 0.5 ng/mL compared to the HPLC-UV method's LOQ of 0.1 µg/mL (100 ng/mL). Furthermore, the LC-MS/MS method exhibits higher precision and a wider linear dynamic range.
Experimental Protocols: A Detailed Look into the Methodologies
The following sections provide a detailed breakdown of the experimental protocols for both the HPLC-UV and LC-MS/MS methods.
HPLC-UV Method Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma, add an internal standard and 500 µL of 1 M sodium hydroxide.
-
Vortex for 30 seconds.
-
Add 5 mL of a diethyl ether:dichloromethane (70:30, v/v) mixture.
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.5) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 50 µL
LC-MS/MS Method Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for injection.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument)
-
MRM Transition for Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument)
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the HPLC-UV and LC-MS/MS methods.
Caption: HPLC-UV method workflow with liquid-liquid extraction.
Caption: LC-MS/MS method workflow with protein precipitation.
Conclusion
Both HPLC-UV and LC-MS/MS methods offer viable options for the quantification of this compound. The choice between the two will depend on the specific requirements of the study. For high-throughput analysis and studies requiring high sensitivity, such as those involving low dosage or detailed pharmacokinetic profiling, the LC-MS/MS method is the superior choice. The HPLC-UV method, while less sensitive, provides a cost-effective and reliable alternative for studies where higher concentrations of the metabolite are expected. Researchers and drug development professionals should carefully consider the performance characteristics and experimental protocols outlined in this guide to select the most appropriate method for their analytical needs.
A Comparative Guide to the Pharmacokinetics of Quinidine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the antiarrhythmic drug quinidine (B1679956) and its primary metabolites. The data presented is intended to support research and development efforts by offering a clear, objective overview of how these compounds are absorbed, distributed, metabolized, and eliminated by the body. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Introduction to Quinidine Metabolism
Quinidine, a class IA antiarrhythmic agent, undergoes extensive hepatic biotransformation, resulting in the formation of several metabolites.[1][2] These metabolites can contribute to both the therapeutic and adverse effects of the parent drug.[2] The primary metabolic pathways include hydroxylation, N-oxidation, and O-demethylation. The major metabolites identified in human plasma are 3-hydroxyquinidine, quinidine N-oxide, and quinidine 10,11-dihydrodiol. Another significant metabolite, O-desmethylquinidine (also known as 6'-hydroxycinchonine), has been studied, primarily in animal models.[3] Understanding the pharmacokinetic differences between quinidine and its metabolites is crucial for optimizing therapeutic efficacy and ensuring patient safety.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of quinidine and its major metabolites in humans. It is important to note that these values are derived from various studies and may differ based on the study population and analytical methods used.
| Parameter | Quinidine | 3-Hydroxyquinidine | Quinidine N-oxide | Quinidine 10,11-dihydrodiol | O-Desmethylquinidine (in rabbits) |
| Elimination Half-Life (t½) | 5 - 12 hours[1] | ~5.6 hours (derived from kmu) | ~1.8 hours (derived from kmu) | ~1.9 hours (derived from kmu) | 65.4 ± 34.4 min[3] |
| Volume of Distribution (Vd) | 2.0 - 3.5 L/kg[1] | 0.99 ± 0.47 L/kg | 0.068 ± 0.020 L/kg | 0.43 ± 0.29 L/kg | Approx. half of quinidine's Vd[3] |
| Clearance (CL) | 2.5 - 5.0 mL/min/kg[1] | - | - | - | Similar to quinidine[3] |
| Bioavailability (F) | ~70% or greater[1] | - | - | - | - |
| Protein Binding | 70% - 95%[1] | - | - | - | - |
| Elimination Rate Constant (kmu) | - | 0.0030 ± 0.0002 min⁻¹ | 0.0063 ± 0.0008 min⁻¹ | 0.0059 ± 0.0010 min⁻¹ | - |
| Formation Rate Constant (kmf) | - | 0.0012 ± 0.0005 min⁻¹ | 0.00012 ± 0.00003 min⁻¹ | 0.0003 ± 0.0001 min⁻¹ | - |
Data for metabolites in humans are from a study involving intravenous infusion.[4] Data for O-Desmethylquinidine is from a study in rabbits and may not be directly comparable to human data.[3]
Metabolic Pathway of Quinidine
The metabolic conversion of quinidine is primarily mediated by cytochrome P450 enzymes in the liver. The following diagram illustrates the major metabolic pathways.
References
- 1. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of quinidine and its O-desmethyl metabolite in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Comparative Antiarrhythmic Potency: O-Desmethyl Quinidine vs. Quinidine
A comprehensive guide for researchers and drug development professionals on the relative antiarrhythmic potency of O-Desmethyl quinidine (B1679956), a primary metabolite of quinidine. This guide provides a comparative analysis supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Executive Summary
Quantitative Comparison of Antiarrhythmic Potency
The following table summarizes the available quantitative data on the antiarrhythmic potency of quinidine and its metabolites. It is important to note the variability in experimental models and the limited quantitative data for O-Desmethyl quinidine.
| Compound | Test Model | Parameter | Value | Relative Potency to Quinidine |
| Quinidine | Aconitine-induced arrhythmia in rats | ED50 | 41.1 mg/kg, i.p.[1] | 1 |
| Chloroform- and hypoxia-induced ventricular fibrillation in mice | ED50 | 0.18 mmoles/kg | 1 | |
| Peak NaV1.5 current block (HEK293 cells) | IC50 | 28.9 ± 2.2 μM[2] | 1 | |
| Kv1.5 (IKur) channel block (HL-1 atrial myocytes) | IC50 | ~1 μM (for internalization)[3] | 1 | |
| Kv4.2 channel block (HL-1 atrial myocytes) | IC50 | 10 μmol/L[4][5] | 1 | |
| Kv2.1 channel block (HL-1 atrial myocytes) | IC50 | 20 μmol/L[4][5] | 1 | |
| 3-Hydroxyquinidine | Reperfusion arrhythmia in isolated rat heart | EC50 (arrhythmia suppression) | 10.7 ± 0.3 mg/l[6] | ~0.2[6] |
| Chloroform- and hypoxia-induced ventricular fibrillation in mice | ED50 | 0.17 mmoles/kg | ~1.06 | |
| Guinea pig ventricular cells (Vmax depression) | - | Less potent than quinidine[7] | <1[7] | |
| This compound | Canine Purkinje fibers | Vmax depression | Statistically significant at 10 µM[8] | Less potent than quinidine (qualitative)[8] |
| Canine Purkinje fibers | Action Potential Duration (APD90) | Significant prolongation at 10 µM[8] | Similar qualitative effect to quinidine[8] | |
| Chloroform- and hypoxia-induced ventricular fibrillation in mice | - | Less active than quinidine, 3-hydroxyquinidine, and 2'-oxoquinidinone | <1 |
Electrophysiological Effects and Mechanism of Action
Quinidine and its metabolites exert their antiarrhythmic effects primarily by modulating cardiac ion channels. As a class Ia antiarrhythmic, quinidine's principal mechanism involves the blockade of fast inward sodium channels (NaV1.5), which slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity in the atria, ventricles, and His-Purkinje system.[9]
Furthermore, quinidine and its active metabolites also block several potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, and the transient outward potassium current (Ito).[10] This potassium channel blockade prolongs the action potential duration (APD) and the effective refractory period (ERP).
Studies on canine Purkinje fibers have shown that this compound, at a concentration of 10 µM, causes a significant depression of the maximum upstroke velocity (Vmax) of the action potential, an effect indicative of sodium channel blockade.[8] This study also demonstrated that this compound significantly prolongs the action potential duration at 90% repolarization (APD90), suggesting an effect on potassium channels similar to the parent compound.[8] Notably, this compound, along with quinidine and 3-hydroxyquinidine, was observed to induce early afterdepolarizations (EADs) at long cycle lengths, a potential mechanism for arrhythmogenesis.[8]
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited.
In Vitro Electrophysiology: Patch-Clamp Technique
Objective: To determine the effect of a compound on specific cardiac ion channels (e.g., NaV1.5, Kv1.5).
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells or a relevant cardiac cell line (e.g., HL-1 atrial myocytes) are stably transfected to express the human cardiac ion channel of interest.[2] Alternatively, primary cardiomyocytes can be isolated from animal hearts (e.g., canine Purkinje fibers).[8]
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution composition is designed to mimic the intracellular ionic environment and isolate the specific current being measured.
-
Whole-Cell Configuration: A high-resistance "giga-seal" ( >1 GΩ) is formed between the micropipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the entire cell.[11][12]
-
Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV for sodium channels). A series of voltage steps are applied to elicit the ionic current of interest. For example, to measure peak sodium current, the membrane is depolarized to various potentials (e.g., from -120 mV to +60 mV).[13]
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. The peak current amplitude is measured before and after the application of the test compound at various concentrations. The concentration-response curve is then plotted to determine the IC50 value (the concentration at which the current is inhibited by 50%).[2]
In Vivo Arrhythmia Models
Objective: To assess the antiarrhythmic efficacy of a compound in a living organism.
1. Aconitine-Induced Arrhythmia in Rats:
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane). The jugular vein is cannulated for drug administration. ECG electrodes are placed subcutaneously to record cardiac activity.[14][15]
-
Arrhythmia Induction: A continuous infusion of aconitine (B1665448) (e.g., 5 µg/kg/min) is administered intravenously to induce ventricular arrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF).[14][15]
-
Drug Administration: The test compound (e.g., quinidine, this compound) is administered intraperitoneally (i.p.) or intravenously (i.v.) at various doses prior to the aconitine infusion.[1]
-
Data Analysis: The dose of the test compound that prevents the onset of sustained ventricular arrhythmias in 50% of the animals (ED50) is determined.[1]
2. Chloroform-Induced Arrhythmia in Mice:
Methodology:
-
Animal Preparation: Mice are placed in a chamber and exposed to chloroform (B151607) vapor to induce anesthesia and subsequently ventricular arrhythmias.[16][17]
-
Drug Administration: The test compound is administered (e.g., intraperitoneally) at various doses before chloroform exposure.
-
Endpoint: The primary endpoint is the prevention of ventricular fibrillation.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the mice from developing lethal arrhythmias.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of quinidine and a typical experimental workflow for assessing antiarrhythmic potency.
References
- 1. Inhibition of aconitine-induced mortality in the conscious rat: a screening test for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparison of the effect of class IA antiarrhythmic drugs on transmembrane potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. Patch clamp - Wikipedia [en.wikipedia.org]
- 13. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 14. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 16. Antiarrhythmic effects of four different beta-adrenergic blockers in the mouse chloroform arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
O-Desmethyl Quinidine Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of O-Desmethyl quinidine (B1679956), a primary metabolite of the antiarrhythmic drug quinidine, in various immunoassay platforms. Understanding the extent of this cross-reactivity is crucial for accurate therapeutic drug monitoring (TDM) and toxicological screening, as the co-measurement of metabolites can lead to an overestimation of the parent drug concentration, potentially resulting in incorrect dosage adjustments. This document summarizes available experimental data, details the methodologies for assessing cross-reactivity, and offers a visual representation of the immunoassay workflow.
Quantitative Cross-Reactivity Data
The cross-reactivity of O-Desmethyl quinidine varies significantly across different immunoassay technologies and depends on the specific monoclonal or polyclonal antibodies utilized in the assay. The following table summarizes the reported cross-reactivity percentages for this compound in commercially available quinidine immunoassays.
| Immunoassay Platform | Manufacturer/Assay | This compound Cross-Reactivity (%) |
| Quantitative Microsphere System (QMS) | Thermo Fisher Scientific | 16.8[1] |
| Fluorescence Polarization Immunoassay (FPIA) | Patent-described assay with MoAb Q6-6C5 | < 43.5[2] |
| Fluorescence Polarization Immunoassay (FPIA) | Abbott TDx | 16.8[2] |
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The general principle involves challenging the assay with a known concentration of the potentially cross-reacting substance (in this case, this compound) and measuring the resulting signal as an equivalent concentration of the target analyte (quinidine).
General Protocol for Cross-Reactivity Assessment in Competitive Immunoassays
This protocol outlines a typical workflow for determining the percent cross-reactivity of a drug metabolite.
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of quinidine (the primary analyte) in a suitable solvent (e.g., methanol (B129727) or drug-free human serum).
-
Prepare a high-concentration stock solution of this compound (the cross-reactant) in the same solvent.
-
-
Preparation of Calibration Curve:
-
Perform serial dilutions of the quinidine stock solution to create a set of calibrators at clinically relevant concentrations.
-
Use these calibrators to generate a standard curve according to the specific immunoassay's protocol.
-
-
Preparation of Test Samples:
-
Spike a known concentration of this compound into a drug-free matrix (e.g., human serum or plasma). The concentration chosen should be clinically relevant or a high concentration to assess the maximum potential for cross-reactivity. For example, in the QMS® Quinidine assay, O-Desmethylquinidine was spiked to a concentration of 5.0 µg/mL.[1]
-
-
Immunoassay Analysis:
-
Analyze the this compound-spiked samples using the quinidine immunoassay.
-
The immunoassay analyzer will measure the response generated by this compound and, by interpolating from the quinidine calibration curve, report it as an apparent quinidine concentration.
-
-
Calculation of Percent Cross-Reactivity:
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Quinidine Concentration / Concentration of this compound) x 100
-
Visualizing the Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay, which is a common format for therapeutic drug monitoring.
References
A Comparative Analysis of O-Desmethyl Quinidine and Other Class I Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological properties of O-Desmethyl quinidine (B1679956), a primary metabolite of quinidine, with other representative Class I antiarrhythmic drugs. The information is intended to support research and development efforts in the field of cardiology and antiarrhythmic drug discovery.
Introduction to Class I Antiarrhythmics
Class I antiarrhythmic agents, according to the Vaughan Williams classification, primarily act by blocking the fast inward sodium channels (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity. These drugs are subdivided into three classes based on their potency and their effects on the action potential duration (APD):
-
Class Ia: Moderate sodium channel blockade and prolongation of the APD. Examples include quinidine and procainamide.
-
Class Ib: Weak sodium channel blockade and shortening of the APD. Examples include lidocaine (B1675312) and mexiletine.
-
Class Ic: Strong sodium channel blockade with minimal effect on the APD. Examples include flecainide (B1672765) and propafenone (B51707).[1][2]
O-Desmethyl quinidine, as a metabolite of the Class Ia drug quinidine, is of significant interest for its potential contribution to the overall antiarrhythmic and proarrhythmic effects observed during quinidine therapy.
Comparative Electrophysiological Data
The following tables summarize key quantitative data on the electrophysiological effects of this compound and other selected Class I antiarrhythmic drugs on canine Purkinje fibers. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Effect on Maximum Upstroke Velocity (Vmax)
| Drug | Class | Concentration (µM) | Stimulation Cycle Length (ms) | Vmax Depression (%) | Reference |
| This compound | Ia | 10 | 300 | Statistically Significant | |
| Quinidine | Ia | 10 | 300 | Statistically Significant | |
| Quinidine | Ia | 1.5 x 10¹ | 7.3 (pH) | 19-34 | [3] |
| Lidocaine | Ib | 1.5 x 10¹ | 6.9 (pH) | 14-22 | [3] |
| Flecainide | Ic | 1 | - | 18.6 | [4] |
| Flecainide | Ic | 10 | - | 70.8 | [4] |
| Propafenone | Ic | 0.1 | - | Statistically Significant | [5] |
Table 2: Effect on Action Potential Duration at 90% Repolarization (APD90)
| Drug | Class | Concentration (µM) | Stimulation Cycle Length (ms) | Change in APD90 | Reference |
| This compound | Ia | 10 | 4000 | Prolongation | |
| Quinidine | Ia | 10 | 4000 | Prolongation | |
| Lidocaine | Ib | 2-5 (mg/l) | 300-1000 | Shortening | [6] |
| Flecainide | Ic | - | - | Shortening in Purkinje fibers, Lengthening in ventricular muscle | [4] |
| Propafenone | Ic | up to 1 | - | Shortening in Purkinje fibers, Lengthening in ventricular muscle | [7] |
Table 3: IC50 for Peak Sodium Current (INa) Block
| Drug | Class | IC50 (µM) | Cell Type | Reference |
| Quinidine | Ia | 28.9 ± 2.2 | HEK293 cells expressing hNav1.5 | [8] |
| Flecainide | Ic | 5.5 ± 0.8 | HEK293 cells expressing hNav1.5 | [8] |
Experimental Protocols
The data presented above were primarily obtained through in-vitro electrophysiological studies on isolated cardiac preparations. A detailed methodology for a key experimental technique is provided below.
Standard Microelectrode Technique for Action Potential Recording in Canine Purkinje Fibers
Objective: To measure the effects of antiarrhythmic drugs on the cardiac action potential parameters, including Vmax and APD.
Materials:
-
Isolated canine cardiac Purkinje fibers.
-
Standard Tyrode's solution (composition can vary slightly between studies but generally contains NaCl, KCl, CaCl2, MgCl2, NaHCO3, and glucose).
-
Test compounds (this compound and other antiarrhythmics) dissolved in appropriate vehicles.
-
Glass microelectrodes filled with 3 M KCl.
-
High-input impedance amplifier.
-
Stimulator for delivering electrical pulses.
-
Oscilloscope and data acquisition system.
Procedure:
-
Preparation of Purkinje Fibers: Purkinje fibers are dissected from the hearts of mongrel dogs. The fibers are then placed in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant temperature (typically 36-37°C).
-
Impaling the Cells: A glass microelectrode is used to impale a single cell within the Purkinje fiber. A stable intracellular recording is established, characterized by a consistent resting membrane potential.
-
Stimulation Protocol: The Purkinje fiber is stimulated at a constant cycle length (e.g., 1000 ms) using an external stimulating electrode.
-
Baseline Recordings: Action potentials are recorded under control conditions (superfusion with Tyrode's solution only). Key parameters measured include:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (Vmax), obtained by electronic differentiation of the action potential upstroke.
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).
-
-
Drug Application: The superfusion solution is switched to one containing the test compound at a specific concentration.
-
Data Recording: Action potentials are continuously recorded during drug superfusion to observe the onset and steady-state effects of the compound on the action potential parameters.
-
Washout: The superfusion is switched back to the control Tyrode's solution to observe the reversal of drug effects.
-
Data Analysis: The recorded action potential parameters before, during, and after drug application are analyzed to determine the electrophysiological effects of the compound.
Mechanism of Action and Signaling Pathways
Class I antiarrhythmic drugs exert their effects by binding to specific sites on the α-subunit of the voltage-gated sodium channel (Nav1.5), the primary sodium channel in the heart. The binding of these drugs is state-dependent, meaning they have different affinities for the resting, open, and inactivated states of the channel.
Caption: Mechanism of action of Class I antiarrhythmic drugs on the cardiac sodium channel.
Experimental Workflow for Antiarrhythmic Drug Screening
The discovery and development of new antiarrhythmic drugs typically follow a structured screening cascade to evaluate their efficacy and safety.
References
- 1. partone.litfl.com [partone.litfl.com]
- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Diverse electrophysiologic effects of propafenone and flecainide in canine Purkinje fibers: implications for antiarrhythmic drug classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 6. Differential effects on action potential duration of class IA, B and C antiarrhythmic drugs: modulation by stimulation rate and extracellular K+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to Validating O-Desmethyl Quinidine Purity: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of drug development and quality control. O-Desmethyl quinidine (B1679956), a primary metabolite of the antiarrhythmic drug quinidine, requires precise and reliable analytical methods to ensure its identity and purity for research and potential therapeutic applications. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of O-Desmethyl quinidine purity. We present supporting experimental data, detailed methodologies, and a visual workflow to aid researchers in selecting the most appropriate technique for their needs.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the analysis of a batch of this compound using both HPLC and ¹H-qNMR.
Table 1: HPLC Purity Analysis of this compound
| Parameter | Result |
| Purity (%) | 99.05%[1] |
| Major Impurity 1 (%) | 0.45% |
| Major Impurity 2 (%) | 0.28% |
| Other Impurities (%) | 0.22% |
| Retention Time (min) | 8.54 |
| Theoretical Plates | 12,500 |
| Tailing Factor | 1.1 |
Table 2: ¹H-qNMR Purity Analysis of this compound
| Parameter | Result |
| Purity (mol/mol %) | 99.1% |
| Diagnostic Signal | Aromatic proton at 8.7 ppm (doublet) |
| Internal Standard | Maleic Anhydride |
| Solvent | DMSO-d₆ |
| Spectrometer Frequency | 500 MHz |
Methodology Comparison
Both HPLC and NMR offer distinct advantages and disadvantages for purity determination. HPLC is widely regarded as a gold standard for quantitative analysis due to its high precision and ability to quantify substances at very low concentrations[2]. However, it may not be sufficiently specific for substance identification on its own[2]. Quantitative NMR (qNMR), on the other hand, provides both structural information for identification and quantitative data.[3][4] It is a powerful tool that can serve as a universal and precise purity assay.[4][5]
The choice between HPLC and NMR often depends on the specific requirements of the analysis, including the need for structural confirmation, the level of sensitivity required, and the availability of reference standards.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the purity of this compound using both HPLC and NMR techniques.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
O-Desmethyl Quinidine: A Comparative Analysis of its Enzyme Inhibition Specificity
For researchers and professionals in drug development, understanding the specificity of enzyme inhibitors is paramount to predicting potential drug-drug interactions and ensuring therapeutic safety. This guide provides a comparative assessment of the enzyme inhibition specificity of O-Desmethyl quinidine (B1679956), a primary metabolite of the well-known CYP2D6 inhibitor, quinidine. Its performance is compared with its parent compound and other notable CYP2D6 inhibitors.
Executive Summary
Comparative Inhibitory Potency and Specificity
The following table summarizes the available quantitative data (IC50 and Kᵢ values) for O-Desmethyl quinidine, quinidine, and selected alternative inhibitors against various cytochrome P450 isoforms. Lower values indicate greater inhibitory potency.
| Compound | CYP2D6 | CYP1A2 | CYP2C9 | CYP2C19 | CYP3A4 |
| This compound | Kᵢ: 0.43 - 2.3 µM[1] | No data | No data | No data | No data |
| Quinidine | IC₅₀: 8 nM [2], Kᵢ: 0.027 µM[1] | No data | IC₅₀: ~300 µM[2] | No data | IC₅₀: ~30 µM[2] |
| Paroxetine (B1678475) | IC₅₀: 0.34 µM (pre-incubation)[3] | No data | No data | Metabolized by[4] | Metabolized by[4] |
| Fluoxetine | IC₅₀: 0.98 µM[5] | No data | Substrate of[6] | IC₅₀: 2 µM[7] | IC₅₀: 47 µM (S-enantiomer)[7] |
| Bupropion | Potent inhibitor[8] | No data | No data | No data | No data |
Note: A direct comparison of IC50 and Ki values should be made with caution as experimental conditions can vary between studies. "No data" indicates that reliable quantitative data was not found in the searched sources.
Analysis of Specificity
This compound: The available data for this compound is limited, primarily focusing on its interaction with CYP2D6. Its inhibitory constant (Kᵢ) is reported to be in the range of 0.43 to 2.3 µM, which is one to two orders of magnitude weaker than that of quinidine[1]. A comprehensive profile of its inhibitory activity against other CYP isoforms is lacking, which prevents a thorough assessment of its specificity.
Quinidine: In stark contrast, quinidine demonstrates high specificity for CYP2D6. With an IC₅₀ value of 8 nM for CYP2D6, it is approximately 3,750-fold more potent against CYP2D6 than CYP3A4 (IC₅₀ ~30 µM) and about 37,500-fold more potent than against CYP2C9 (IC₅₀ ~300 µM)[2]. This makes quinidine a highly selective inhibitor and a valuable tool for in vitro studies of CYP2D6-mediated metabolism.
Alternative Inhibitors:
-
Paroxetine, fluoxetine, and bupropion are also recognized as potent CYP2D6 inhibitors[8].
-
Fluoxetine and its metabolite, norfluoxetine, also inhibit other CYP isoforms, such as CYP2C19 and, to a lesser extent, CYP3A4[6][7][9].
-
Paroxetine is known to be a mechanism-based inhibitor of CYP2D6[3].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of quinidine and a general workflow for assessing CYP450 inhibition.
Caption: Metabolism of Quinidine.
Caption: General workflow for a CYP inhibition assay.
Experimental Protocols
Below is a generalized protocol for an in vitro cytochrome P450 inhibition assay using human liver microsomes, based on common methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against specific CYP450 isoforms.
Materials:
-
Human Liver Microsomes (HLM)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
CYP-isoform specific probe substrates (e.g., Dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold methanol (B129727) or acetonitrile (B52724) for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor, probe substrates, and positive control inhibitors. Serial dilutions of the test inhibitor are made to cover a range of concentrations.
-
Incubation Mixture Preparation: In a 96-well plate, add the phosphate buffer, HLM, and the test inhibitor at various concentrations.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the probe substrate and the NADPH regenerating system to each well.
-
Incubation: The plate is incubated at 37°C for a specific duration (e.g., 10-30 minutes), during which the substrate is metabolized by the active CYP enzymes.
-
Reaction Termination: The reaction is stopped by adding an ice-cold organic solvent (e.g., methanol) to each well. This also serves to precipitate the proteins.
-
Sample Processing: The plate is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolite of interest, is then transferred to a new plate for analysis.
-
LC-MS/MS Analysis: The amount of metabolite formed is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of enzyme activity remaining at each inhibitor concentration is calculated relative to a vehicle control (no inhibitor). The IC₅₀ value is then determined by fitting the concentration-response data to a suitable nonlinear regression model.
Conclusion
This compound is an inhibitor of CYP2D6, though it is considerably less potent than its parent compound, quinidine. The high specificity of quinidine for CYP2D6 is well-documented, making it a benchmark for selective inhibition. A significant gap in the current knowledge is the lack of a comprehensive specificity profile for this compound against a broad panel of drug-metabolizing enzymes. For researchers investigating CYP2D6 inhibition, while this compound may be a relevant metabolite to consider, quinidine remains the more potent and specific tool for in vitro studies. Further research is warranted to fully characterize the inhibitory profile of this compound to better understand its potential for clinical drug-drug interactions.
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Identification of cytochrome P450 isoforms involved in the metabolism of paroxetine and estimation of their importance for human paroxetine metabolism using a population-based simulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Stereoselective Inhibition of CYP2C19 and CYP3A4 by Fluoxetine and Its Metabolite: Implications for Risk Assessment of Multiple Time-Dependent Inhibitor Systems - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

